4-Bromo-2,3-dimethyl-6-nitrophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dimethyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(2)8(11)7(10(12)13)3-6(4)9/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDEOKFSGSBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitrophenol
Introduction
4-Bromo-2-nitrophenol is an organic compound characterized by a phenol ring substituted with a bromine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group.[1] This compound serves as a valuable intermediate in organic synthesis due to the presence of multiple reactive sites, making it a precursor for more complex molecules with potential biological activities.[2][3] Its chemical reactivity is influenced by the electron-withdrawing nature of the nitro group and the halogen substituent.[3]
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Bromo-2-nitrophenol are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-nitrophenol | [1] |
| CAS Number | 7693-52-9 | [1] |
| Molecular Formula | C₆H₄BrNO₃ | [1][4] |
| Molecular Weight | 218.00 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder or crystals | [4] |
| Melting Point | 90-94 °C | [2][5] |
| Boiling Point (Predicted) | 259.4 ± 20.0 °C | [6] |
| Density (Predicted) | 1.8994 g/cm³ (rough estimate) | [6] |
| Water Solubility | Slightly soluble | [6] |
| pKa (Predicted) | 6.28 ± 0.14 | [6] |
| XLogP3 | 2.5 | [1] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 4-Bromo-2-nitrophenol.
| Spectrum Type | Data Available | Source |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Spectrum available | [1][7] |
| Mass Spectrometry | Spectrum available | [7] |
| Infrared (IR) Spectroscopy | Spectrum available | [7][8] |
| Raman Spectroscopy | Spectrum available | [1][8] |
Experimental Protocols
Synthesis of 4-Bromo-2-nitrophenol via Nitration of p-Bromophenol
A documented method for the synthesis of 4-bromo-2-nitrophenol involves the nitration of p-bromophenol.[2]
Materials:
-
p-Bromophenol
-
Dichloroethane
-
Nitric acid (7-8 M)
-
Continuous flow reactor
-
Pumps for reagent delivery
Procedure:
-
Prepare a solution of p-bromophenol in dichloroethane with a concentration of 1.8-2.2 M.[2]
-
Prepare a nitric acid solution with a concentration of 7-8 M.[2]
-
Using separate pumps, inject the p-bromophenol solution and the nitric acid solution into a continuous flow reactor.[2]
-
Maintain the reaction temperature within the range of 55-75°C.[2]
-
The reaction pressure should be controlled between 0.35-0.45 MPa.[2]
-
The reaction is allowed to proceed for a duration of 20-30 minutes within the flow reactor.[2]
-
The output from the reactor contains the product, 4-bromo-2-nitrophenol, which can then be purified using standard laboratory techniques such as crystallization or chromatography.
Caption: Synthesis workflow for 4-Bromo-2-nitrophenol.
Reactivity and Potential Applications
4-Bromo-2-nitrophenol is a versatile chemical intermediate.[2] The presence of the nitro, bromo, and hydroxyl groups allows for a variety of chemical transformations. The nitro group can be reduced to an amine, the bromine can participate in coupling reactions (e.g., Suzuki coupling), and the phenolic hydroxyl group can undergo etherification or esterification. These properties make it a useful starting material for synthesizing derivatives with potential biological activities, such as peptidase inhibitors for diabetes treatment or Btk inhibitors for immune diseases.[2]
Safety and Handling
4-Bromo-2-nitrophenol is associated with several hazards and requires careful handling in a laboratory setting.[1][9]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][10]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][9]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][9]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][9]
-
Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[9][10]
Precautionary Statements & Handling:
-
Prevention: Avoid breathing dust, fumes, or vapors.[9] Use only in a well-ventilated area.[9] Wash hands and exposed skin thoroughly after handling.[9] Wear protective gloves, clothing, eye, and face protection.[9]
-
Personal Protective Equipment (PPE): Recommended PPE includes safety goggles or a face shield, protective gloves, and a NIOSH/MSHA approved respirator if exposure limits are exceeded.[9][10]
-
Storage: Store in a dry, cool, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[9]
Caption: Safety and handling summary for 4-Bromo-2-nitrophenol.
References
- 1. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]
- 3. 4-Bromo-2-nitrophenol | 7693-52-9 | Benchchem [benchchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 4-Bromo-2-nitrophenol | CAS#:7693-52-9 | Chemsrc [chemsrc.com]
- 6. 4-Bromo-2-nitrophenol CAS#: 7693-52-9 [m.chemicalbook.com]
- 7. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Bromo-2-nitrophenol 98 7693-52-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Structural Analysis of 4-Bromo-2,3-dimethyl-6-nitrophenol and Related Analogues
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data and in-depth structural analysis for 4-Bromo-2,3-dimethyl-6-nitrophenol are not publicly available. This guide provides a comprehensive analysis based on structurally related and commercially available compounds, namely 4-bromo-2-nitrophenol, 2-bromo-4-methyl-6-nitrophenol, and 4-bromo-2,6-dimethylphenol. The experimental protocols and data presented herein are derived from these analogues and should be considered as a predictive reference for the structural elucidation of this compound, pending experimental verification.
Introduction
Substituted nitrophenols are a class of organic compounds with significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and methyl groups to the phenol ring can modulate their chemical reactivity, biological activity, and physical properties. This guide focuses on the structural analysis of this compound, a molecule for which direct experimental data is scarce. To provide a foundational understanding, we will draw upon the known characteristics of its close structural analogues.
The nitro group is a strong electron-withdrawing group, which influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.[1] Bromine, a halogen, also acts as an electron-withdrawing group via induction but can donate electron density through resonance. The position and number of methyl groups, which are electron-donating, further influence the electronic environment of the molecule. Understanding these substituent effects is crucial for predicting the compound's behavior in analytical experiments and biological systems.
Predicted Physicochemical Properties
Based on the properties of its analogues, the following table summarizes the predicted and known physicochemical properties.
| Property | 4-Bromo-2-nitrophenol | 2-Bromo-4-methyl-6-nitrophenol | 4-Bromo-2,6-dimethylphenol | This compound (Predicted) |
| Molecular Formula | C₆H₄BrNO₃[2] | C₇H₆BrNO₃[3] | C₈H₉BrO[4] | C₈H₈BrNO₃ |
| Molecular Weight | 218.00 g/mol | 232.03 g/mol | 201.06 g/mol [5] | 246.05 g/mol |
| Melting Point (°C) | 90-94 | Not Available | 74-78[5] | Expected to be in a similar range, influenced by crystal packing. |
| Appearance | Yellow Crystalline Powder or Crystals | Yellow Solid | Red or light brown crystalline powder[4] | Expected to be a colored crystalline solid. |
Synthesis and Experimental Protocols
While a specific synthesis for this compound is not documented, a plausible synthetic route can be extrapolated from the synthesis of its analogues.
General Synthesis Approach
A common method for the synthesis of nitrophenols is the nitration of the corresponding phenol. For 4-bromo-2-nitrophenol, the synthesis involves the nitration of p-bromophenol.[6]
DOT Script for a General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of nitrophenols.
Detailed Experimental Protocol (Hypothetical for this compound)
This protocol is a hypothetical adaptation based on methods for similar compounds.
-
Dissolution: Dissolve 2,3-dimethyl-4-bromophenol in a suitable organic solvent, such as glacial acetic acid or a chlorinated solvent.
-
Nitration: Cool the solution in an ice bath. Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining a low temperature to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove residual acid, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Structural Analysis and Spectroscopic Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl groups. The chemical shift of the aromatic proton will be influenced by the surrounding substituents. The two methyl groups at positions 2 and 3 should appear as singlets, likely with slightly different chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the electron-withdrawing nitro and bromo groups, as well as the hydroxyl group, will show characteristic downfield shifts.
Reference ¹H NMR Data for Analogues:
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 4-Bromo-2-nitrophenol | Signals corresponding to the three aromatic protons are observed.[7] | N/A |
| 4-Bromo-2,6-dimethylphenol | A singlet for the two equivalent aromatic protons.[8] | A singlet for the two equivalent methyl groups. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | Broad band, indicative of the phenolic hydroxyl group. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks. |
| C-H Stretch (Aliphatic) | 2850-3000 | For the methyl groups. |
| N-O Stretch (Asymmetric) | 1500-1550 | Strong absorption due to the nitro group.[3] |
| N-O Stretch (Symmetric) | 1300-1350 | Strong absorption due to the nitro group.[3] |
| C-Br Stretch | 500-600 | In the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
DOT Script for an Analytical Workflow:
Caption: A standard workflow for the structural analysis of an organic compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is unknown, substituted phenols, including brominated and nitrated derivatives, have been reported to exhibit a range of biological activities.
-
Antimicrobial Activity: Nitro-containing compounds are known for their broad-spectrum antimicrobial properties.[1] The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage DNA and other cellular components. Brominated phenols have also shown antimicrobial effects.
-
Antioxidant and Anticancer Activities: Some bromophenol derivatives have been investigated for their antioxidant and anticancer properties.[9] The phenolic hydroxyl group can act as a radical scavenger.
DOT Script for a Potential Mechanism of Action:
Caption: A hypothetical signaling pathway for the biological activity of the compound.
Conclusion
The structural analysis of this compound presents an interesting case where direct experimental data is lacking. However, by leveraging the extensive data available for its close structural analogues, we can predict its physicochemical properties, devise a plausible synthetic route, and anticipate its spectroscopic signatures. The presence of the bromo, dimethyl, and nitro substituents on the phenol scaffold suggests the potential for interesting biological activities. Further experimental investigation is required to validate these predictions and fully characterize this compound for potential applications in drug development and other scientific fields.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]
- 4. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Overview of Brominated Nitrophenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide summarizes the available spectroscopic data for key structural analogs of 4-Bromo-2,3-dimethyl-6-nitrophenol. The provided data for 4-Bromo-2-nitrophenol, 2-Bromo-4-methyl-6-nitrophenol, and 4-Bromo-2-methyl-6-nitrophenol can serve as a valuable reference for researchers working with substituted nitrophenols. The document outlines common synthetic procedures and provides a general workflow for the characterization of such compounds.
Spectroscopic Data of Related Compounds
The following sections present a comparative summary of the spectroscopic data for analogs of this compound.
4-Bromo-2-nitrophenol
Table 1: Spectroscopic Data for 4-Bromo-2-nitrophenol
| Technique | Data |
| ¹H NMR | Available, though specific shifts are not detailed in the provided search results. |
| ¹³C NMR | Available, though specific shifts are not detailed in the provided search results. |
| Mass Spec. | m/z Top Peak: 217; m/z 2nd Highest: 219.[1] |
| IR (ATR) | Data available from Bruker Tensor 27 FT-IR.[1] |
2-Bromo-4-methyl-6-nitrophenol
Table 2: Spectroscopic Data for 2-Bromo-4-methyl-6-nitrophenol
| Technique | Data |
| Formula | C₇H₆BrNO₃[2] |
| Molecular Weight | 232.031 g/mol [2] |
| Mass Spec. (EI) | Data available.[2] |
| IR (Gas Phase) | Data available from the NIST/EPA Gas-Phase Infrared Database.[2] |
4-Bromo-2-methyl-6-nitrophenol
Table 3: Spectroscopic Data for 4-Bromo-2-methyl-6-nitrophenol
| Technique | Data |
| Formula | C₇H₆BrNO₃[3] |
| Monoisotopic Mass | 230.95311 Da[3] |
| Mass Spec. | Predicted m/z for [M+H]⁺: 231.96039.[3] |
| ¹H NMR, ¹³C NMR, IR | Listed as available, but specific data is not provided in the search results.[4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of brominated nitrophenols, based on methods reported for analogous compounds.
General Synthesis of a Brominated Nitrophenol
A common method for the synthesis of brominated nitrophenols is through the nitration of a corresponding bromophenol.[5][6]
Materials:
-
Substituted bromophenol (e.g., 4-bromo-2,3-dimethylphenol)
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Solvent (e.g., chloroform, dichloroethane)[5]
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Dissolve the substituted bromophenol in the chosen solvent in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add the nitrating agent dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.[7]
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture over ice water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) is commonly used as an internal standard.
Mass Spectrometry (MS):
-
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using an FT-IR spectrometer.
-
Samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted nitrophenol.
Caption: General workflow for the synthesis and characterization of a substituted nitrophenol.
References
- 1. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]
- 3. PubChemLite - 4-bromo-2-methyl-6-nitrophenol (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. 4-BROMO-2-METHYL-6-NITROPHENOL(20294-50-2) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 6. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected solubility of this compound in a range of common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document extrapolates expected solubility trends based on the known behavior of structurally similar molecules, such as brominated phenols and nitrophenols. Furthermore, this guide presents a detailed experimental protocol for the precise determination of the solubility of this compound, empowering researchers to generate accurate data for their specific applications. The provided methodologies are standard in the field and are intended to be readily adaptable in a laboratory setting.
Introduction
This compound is a substituted aromatic compound with potential applications in various fields of chemical research and drug development. A fundamental physicochemical property that governs its utility in synthesis, formulation, and biological assays is its solubility in different solvent systems. Understanding the solubility profile of this compound is critical for designing reaction conditions, developing purification strategies, and preparing solutions for screening and analysis. This guide aims to provide a foundational understanding of its likely solubility characteristics and the means to quantify them experimentally.
Expected Solubility Profile
The chemical structure of this compound, featuring a hydroxyl group, a nitro group, a bromine atom, and two methyl groups on a benzene ring, suggests a degree of polarity. The presence of the hydroxyl and nitro groups allows for hydrogen bonding, which typically enhances solubility in polar solvents. Conversely, the aromatic ring and the methyl and bromo substituents contribute to its lipophilic character, suggesting some solubility in non-polar organic solvents.
Based on the general solubility of related compounds like nitrophenols and brominated phenols, a qualitative solubility profile for this compound can be anticipated.[1] Nitrophenols are generally very soluble in polar organic solvents such as ethanol, ether, and acetone.[1][2] Similarly, brominated phenols exhibit solubility in polar solvents.[3] Therefore, it is expected that this compound will demonstrate good solubility in common polar organic laboratory solvents. Its solubility in water is likely to be limited but may be enhanced at higher temperatures.
Table 1: Expected Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | The presence of polar functional groups (-OH, -NO2) may be offset by the hydrophobic nature of the brominated and methylated aromatic ring. |
| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone and its ability to act as a hydrogen bond acceptor suggest good solubility.[2] |
| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity. |
| Dichloromethane | Non-polar | Moderately Soluble | The organic nature of the compound suggests some solubility in this common non-polar solvent. |
| Chloroform | Non-polar | Moderately Soluble | Similar to dichloromethane, some degree of solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is another strong polar aprotic solvent that is likely to be an excellent solvent for this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]
3.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
3.2. Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: Experimental workflow for solubility determination.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. This typically ranges from 24 to 72 hours. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the clear, saturated filtrate with the same solvent.
-
Analyze the diluted solutions using a pre-validated analytical method, such as HPLC, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the selected solvent from the determined concentration of the saturated solution, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL or mol/L.
-
Logical Relationship for Solubility Testing
The decision-making process for solubility testing can be visualized as follows:
Caption: Logical workflow for solubility assessment.
Conclusion
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
A Technical Guide to the Research Applications of Substituted Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrophenols, a class of organic compounds characterized by a phenol ring bearing one or more nitro groups and other substituents, have garnered significant attention across various scientific disciplines. Their unique chemical properties, arising from the electron-withdrawing nature of the nitro group and the versatile chemistry of the phenol moiety, make them valuable tools and target molecules in fundamental research and applied sciences. This technical guide provides an in-depth overview of the core research applications of substituted nitrophenols, with a focus on their role in modulating signaling pathways, their potential as therapeutic agents, and their utility as chemical intermediates.
Core Research Applications
The research applications of substituted nitrophenols are diverse, spanning from their use as probes in biochemical assays to their investigation as potential therapeutic agents.
-
Mitochondrial Uncouplers and Modulation of Cellular Metabolism: A primary and extensively studied application of certain substituted nitrophenols, most notably 2,4-dinitrophenol (DNP), is their ability to act as protonophores and uncouplers of oxidative phosphorylation.[1][2] These molecules shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[1][2] This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption and the release of energy as heat.[3] This mechanism has been explored for its therapeutic potential in treating obesity.[3] Furthermore, "mild" mitochondrial uncoupling induced by low doses of DNP has been shown to be neuroprotective in models of Alzheimer's, Parkinson's, and stroke, activating adaptive stress response signaling pathways.[4]
-
Antimicrobial Agents: Various substituted nitrophenol derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit a broad spectrum of activity against various microorganisms, including drug-resistant strains.[5] For instance, derivatives like 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol have shown potent antibacterial activity against Moraxella catarrhalis.[5]
-
Enzyme Inhibition: Substituted nitrophenols can act as inhibitors of various enzymes. For example, p-nitrophenol hydroxylation is a common assay to probe the activity of cytochrome P450 enzymes, and various drugs are screened for their inhibitory effects on this process.[6] Additionally, nitro-substituted aurones have been investigated as inhibitors of xanthine oxidase.[7]
-
Chemical Intermediates in Synthesis: Substituted nitrophenols are versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. For example, they are precursors in the production of compounds like the anti-inflammatory drug mesalazine and the analgesic paracetamol. Their chemical reactivity allows for further functionalization to build more complex molecules.
-
Environmental Science and Bioremediation: Nitrophenols are recognized as environmental pollutants, and significant research is dedicated to their detection and degradation.[8] This includes studies on their photocatalytic degradation and microbial bioremediation pathways. Understanding these processes is crucial for developing effective environmental remediation strategies.
Quantitative Data on Biological Activities
The biological activities of substituted nitrophenols are highly dependent on the nature and position of the substituents on the phenyl ring. The following table summarizes key quantitative data for selected compounds.
| Compound | Application/Target | Activity Metric | Value | Organism/System | Reference(s) |
| 2,4-Dinitrophenol (DNP) | Mitochondrial Uncoupling | EC50 | 389 - 677 µM | RBL-2H3 cells | [3] |
| Niclosamide | Mitochondrial Uncoupling | EC50 | 0.29 µM | Intact cells | [9] |
| Niclosamide (-NO2 derivative) | Mitochondrial Uncoupling | EC50 | 2.17 µM | Intact cells | [9] |
| FCCP | Mitochondrial Uncoupling | EC50 | 0.04 µM | Isolated mitochondria | [9] |
| CCP | Mitochondrial Uncoupling | EC50 | 0.38 µM | Isolated mitochondria | [9] |
| C1-CCP | Mitochondrial Uncoupling | EC50 | 0.39 µM | Isolated mitochondria | [9] |
| Doxorubicin + 100 µM 2,4-DNP | Cytotoxicity (Prostate Cancer) | IC50 | ~0.1 µM (Dox) | LNCaP cells | [10] |
| Epirubicin + 100 µM 2,4-DNP | Cytotoxicity (Prostate Cancer) | IC50 | ~0.1 µM (Epi) | LNCaP cells | [10] |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Antibacterial Activity | MIC | 11 µM | M. catarrhalis | [5] |
| 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol | Antibacterial Activity | MIC | >91 µM | M. catarrhalis | [5] |
| Ketoconazole | CYP3A4 Inhibition | IC50 | Submicromolar range | Human liver microsomes | [6] |
| Diclofenac | CYP2C9 Inhibition | IC50 | Efficient inhibition | Human liver microsomes | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of substituted nitrophenols.
Protocol 1: Synthesis of 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol[5]
This protocol describes the synthesis of a substituted nitrophenol with potential antimicrobial activity.
Materials:
-
2,6-Dimethylbenzene-1,4-diol
-
Acetic anhydride
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dry N,N-dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Acetylation of 2,6-Dimethylbenzene-1,4-diol:
-
To a solution of 2,6-dimethylbenzene-1,4-diol in a suitable solvent, add acetic anhydride.
-
The reaction mixture is stirred at room temperature to yield the acetylated intermediate.
-
Purify the product by recrystallization or column chromatography.
-
-
Synthesis of 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a):
-
To a solution of the acetylated intermediate (2.0 mmol) in dry DMF, add 4-nitrobenzyl bromide (2.2 mmol) and K₂CO₃ (3.0 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
After the reaction is complete, evaporate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography using a hexane-EtOAc gradient (e.g., 95:5 to 50:50) to obtain the desired product.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[11][12]
This protocol outlines the standard method for assessing the antibacterial activity of a substituted nitrophenol.
Materials:
-
Substituted nitrophenol compound
-
Bacterial strain of interest
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile broth.
-
Incubate the culture at 37°C until it reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the substituted nitrophenol in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
-
The results can also be quantified by measuring the optical density at 600 nm using a plate reader.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the research applications of substituted nitrophenols.
Signaling Pathway: Mitochondrial Uncoupling by Dinitrophenols
Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol (DNP).
Experimental Workflow: Screening for Bioactive Substituted Nitrophenols
Caption: A typical workflow for the discovery of bioactive substituted nitrophenols.
Logical Relationship: Structure-Activity Relationship for Mitochondrial Uncoupling
Caption: Key structural features of nitrophenols influencing their mitochondrial uncoupling activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 4. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. idexx.com [idexx.com]
Reactivity of the hydroxyl group in 4-Bromo-2,3-dimethyl-6-nitrophenol
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 4-Bromo-2,3-dimethyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in this compound. The document elucidates the influence of the aromatic ring's substituents—bromo, dimethyl, and nitro groups—on the acidity and reactivity of the phenolic hydroxyl group. Key reactions, including deprotonation, etherification, and esterification, are discussed in detail. This guide also includes structured tables of physicochemical data, detailed experimental protocols for representative transformations, and Graphviz diagrams to visualize reaction pathways and electronic influences. The content is tailored for professionals in chemical research and drug development who may use this compound as a versatile intermediate in organic synthesis.
Introduction
This compound is a polysubstituted aromatic compound featuring a hydroxyl group, two methyl groups, a bromine atom, and a nitro group attached to a benzene ring. The chemical behavior of this molecule is largely dictated by the interplay of these functional groups. The hydroxyl group, in particular, is the primary site for many chemical transformations. Its reactivity is significantly modulated by the electronic effects of the other substituents on the ring. The strong electron-withdrawing nitro group, positioned ortho to the hydroxyl, and the electron-donating methyl groups create a unique electronic environment that governs the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide. This makes the compound a potentially valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2]
Electronic Effects of Substituents on Hydroxyl Reactivity
The reactivity of the phenolic hydroxyl group is a direct consequence of the electronic environment of the aromatic ring. The substituents exert both inductive and resonance effects, which alter the electron density on the hydroxyl oxygen and stabilize or destabilize the resulting phenoxide ion.
-
Nitro Group (-NO₂): Positioned at C6 (ortho to the hydroxyl group), the nitro group is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic substitution but, more importantly, it significantly increases the acidity of the phenolic proton through both its negative inductive (-I) and negative resonance (-R) effects. The resonance effect delocalizes the negative charge of the resulting phenoxide ion onto the nitro group, leading to substantial stabilization.
-
Bromo Group (-Br): Located at C4 (para to the hydroxyl group), the bromine atom is an electronegative halogen that exerts an electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is generally dominant for halogens in influencing acidity.
-
Dimethyl Groups (-CH₃): The methyl groups at C2 and C3 are electron-donating through their positive inductive (+I) effect and hyperconjugation. This effect increases the electron density on the aromatic ring, which would typically decrease the acidity of the phenol.
Overall Influence: The potent electron-withdrawing and stabilizing effect of the ortho-nitro group is the dominant factor determining the hydroxyl group's reactivity. It significantly increases the acidity of the phenol compared to unsubstituted phenol or dimethylphenol. The bromo and dimethyl groups provide secondary modulation of this reactivity.
References
The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the electronic and steric effects of substituents on the phenol ring, a cornerstone of medicinal chemistry and drug development. For researchers, scientists, and professionals in the field, understanding how modifications to the phenol ring influence its physicochemical properties and reactivity is paramount for rational drug design and the development of novel therapeutics. This document outlines the theoretical underpinnings of these effects, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts.
Introduction: The Significance of the Phenolic Moiety
The phenol functional group is a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. The acidic nature of the hydroxyl proton and the reactivity of the aromatic ring are critically influenced by the presence of substituents. These substituents can exert profound electronic and steric effects, thereby modulating properties such as acidity (pKa), nucleophilicity, and susceptibility to electrophilic aromatic substitution. A thorough grasp of these substituent effects is therefore indispensable for optimizing molecular interactions with biological targets and enhancing pharmacokinetic profiles.
Electronic Effects of Substituents
The electronic influence of a substituent on the phenol ring is a combination of two fundamental phenomena: the inductive effect and the resonance effect. These effects alter the electron density distribution within the aromatic ring and at the phenolic oxygen, thereby impacting the stability of the phenol and its corresponding phenoxide ion.
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the ring carbons. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I), such as halogens and nitro groups, pull electron density away from the ring, increasing the acidity of the phenol.[1][2][3] Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I), like alkyl groups, push electron density into the ring, decreasing acidity.[1][2]
-
Resonance Effect (-M/+M or -R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups with a negative mesomeric or resonance effect (-M), such as nitro (-NO2) and carbonyl (-C=O) groups, delocalize the negative charge of the phenoxide ion, thereby stabilizing it and increasing the phenol's acidity.[1][4][5] Electron-donating groups with a positive mesomeric effect (+M), such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, donate electron density to the ring, which destabilizes the phenoxide ion and decreases acidity.[5]
The interplay of these effects is position-dependent (ortho, meta, para). For instance, a nitro group at the para position exerts both a strong -I and -M effect, significantly increasing acidity.[6] In contrast, at the meta position, only the -I effect is operative, leading to a less pronounced increase in acidity.[3][6]
Steric Effects of Substituents
Steric effects arise from the spatial arrangement of atoms within a molecule. Bulky substituents, particularly at the ortho position, can hinder the approach of reagents and influence the solvation of the phenoxide ion. This "ortho effect" can lead to anomalous acidity trends that are not solely explained by electronic effects.[7] For example, an ortho-substituted phenol may exhibit a different acidity compared to its para-substituted isomer, even if their electronic effects are similar, due to intramolecular hydrogen bonding or steric inhibition of resonance.
Quantitative Analysis: The Hammett Equation
The Hammett equation is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity and equilibrium constants of aromatic compounds, including phenols.[8][9] It provides a linear free-energy relationship of the form:
log(K/K₀) = ρσ
Where:
-
K is the equilibrium constant for the substituted phenol.
-
K₀ is the equilibrium constant for the unsubstituted phenol.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[8][9]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[8][9]
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, as is the case for phenol ionization.[9] The magnitude of ρ reveals the extent of charge development in the transition state or product.
Data Presentation
The following tables summarize key quantitative data related to the acidity of substituted phenols and the Hammett substituent constants.
Table 1: pKa Values of Selected Substituted Phenols
| Substituent | Position | pKa |
| -H | - | 9.95[2] |
| -CH₃ | para | 10.19 |
| -OCH₃ | para | 10.21 |
| -Cl | para | 9.42 |
| -CN | para | 7.95 |
| -NO₂ | meta | 8.40 |
| -NO₂ | para | 7.15[2] |
| 2,4-dinitro | - | 4.11 |
| 2,4,6-trinitro | - | 0.38 |
Table 2: Hammett Substituent Constants (σ)
| Substituent | σ (meta) | σ (para) |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -OH | 0.12 | -0.37 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| -COCH₃ | 0.38 | 0.50 |
| -COOH | 0.37 | 0.45 |
Experimental Protocols
Accurate determination of the physicochemical properties of substituted phenols is crucial for structure-activity relationship (SAR) studies. Below are detailed methodologies for key experiments.
Determination of pKa by Spectrophotometry
This method is based on the principle that the protonated (PhOH) and deprotonated (PhO⁻) forms of a phenol have distinct UV-Vis absorption spectra.[8]
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenol.
-
Preparation of Phenol Stock Solution: Prepare a concentrated stock solution of the substituted phenol in a suitable solvent (e.g., ethanol or DMSO).
-
Spectrophotometric Measurements:
-
For each buffer solution, add a small, constant volume of the phenol stock solution to a cuvette containing the buffer.
-
Record the UV-Vis absorption spectrum of each solution.
-
Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated and fully deprotonated forms.
-
-
Data Analysis:
-
Measure the absorbance of each solution at the λ_max of the phenoxide ion.
-
The pKa can be determined from the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms (calculated from the absorbance values) against pH. The pKa is the pH at which the concentrations of the two forms are equal.[8]
-
Measurement of Reaction Rates
The rates of reactions involving substituted phenols, such as electrophilic aromatic substitution or nucleophilic attack by the phenoxide, can be measured using various techniques.
Protocol (using UV-Vis Spectrophotometry):
-
Reaction Setup: In a temperature-controlled cuvette, mix the substituted phenol with the other reactant(s).
-
Monitoring the Reaction:
-
Data Analysis:
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.[12]
-
By performing the experiment with different initial concentrations of reactants, the rate law and the rate constant for the reaction can be determined.
-
Other techniques for measuring reaction rates include titration, conductivity measurements, and gas chromatography.[10][11][13]
Visualizing Concepts
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Electronic effects of substituents on phenol acidity.
Caption: General workflow for studying substituent effects.
References
- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 2. youtube.com [youtube.com]
- 3. sips.org.in [sips.org.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. web.viu.ca [web.viu.ca]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 4-Bromo-2,3-dimethyl-6-nitrophenol and Related Compounds
Physicochemical Properties of 4-Bromo-2,3-dimethyl-6-nitrophenol
The molecular formula and molecular weight of this compound have been deduced based on its chemical name and the principles of organic chemistry.
Table 1: Deduced Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Chemical Structure | A benzene ring substituted with a hydroxyl group (-OH) at position 1, a bromine atom (-Br) at position 4, methyl groups (-CH₃) at positions 2 and 3, and a nitro group (-NO₂) at position 6. |
Technical Data on the Related Compound: 4-Bromo-2-nitrophenol
Due to the limited data on this compound, this section provides comprehensive information on 4-Bromo-2-nitrophenol, a compound with a similar structural motif.
Table 2: Physicochemical Properties of 4-Bromo-2-nitrophenol
| Property | Value | Citation |
| Molecular Formula | C₆H₄BrNO₃ | [1][2][3] |
| Molecular Weight | 218.00 g/mol | [1][3] |
| CAS Number | 7693-52-9 | [3] |
| Melting Point | 90-94 °C | [3] |
| Appearance | Light yellow solid | |
| Solubility | Soluble in common organic solvents |
Experimental Protocols
Synthesis of 4-Bromo-2-nitrophenol
Two common methods for the synthesis of 4-Bromo-2-nitrophenol are detailed below.
Method 1: Nitration of p-Bromophenol
This method involves the nitration of p-bromophenol using a continuous flow reactor.
-
Materials:
-
p-Bromophenol
-
Dichloroethane
-
Nitric acid (7-8 M)
-
-
Procedure:
-
Prepare a solution of p-bromophenol in dichloroethane with a concentration of 1.8-2.2 M.[3]
-
Prepare a nitric acid solution with a concentration of 7-8 M.[3]
-
Introduce the two solutions into a continuous flow reactor using separate pumps.[3]
-
Maintain the reaction temperature between 55-75°C and the pressure between 0.35-0.45 MPa.[3]
-
The reaction is allowed to proceed for 20-30 minutes.[3]
-
The product, 4-bromo-2-nitrophenol, is then isolated from the reaction mixture.
-
Method 2: Oxidative Bromination of 2-Nitrophenol
This laboratory-scale synthesis involves the bromination of 2-nitrophenol using a vanadyl Schiff base complex as a catalyst.
-
Materials:
-
2-Nitrophenol (1 mM)
-
Vanadyl Schiff base complex (catalyst)
-
An oxidant (e.g., hydrogen peroxide)
-
A bromide source (e.g., lithium bromide)
-
An acid (e.g., sulfuric acid)
-
Methanol (solvent)
-
-
Procedure:
-
In a 10-mL round-bottom flask equipped with a magnetic stirring bar, combine 1 mM of 2-nitrophenol with the vanadyl Schiff base complex, oxidant, acid, and bromide source in 4 mL of solvent.[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the progress of the reaction by gas-liquid chromatography (GLC).[2]
-
Visualizations
Synthesis Workflow of 4-Bromo-2-nitrophenol (Method 1)
Caption: Synthesis of 4-Bromo-2-nitrophenol via continuous flow nitration of p-bromophenol.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its direct biological activities. For the related compound, 4-bromo-2-nitrophenol, it is primarily used as a chemical intermediate in the synthesis of more complex molecules with potential biological activities, such as peptidase inhibitors for diabetes treatment and Btk inhibitors for immune diseases.[3] Further research is required to elucidate the specific biological roles of these compounds.
References
Methodological & Application
Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nitration of 4-Bromo-2,3-dimethylphenol. The information compiled herein is based on established methodologies for the nitration of substituted phenols, offering a predictive framework for achieving the desired nitro-substituted product.
Introduction
4-Bromo-2,3-dimethylphenol is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution is a key transformation that opens avenues for further functionalization. The directing effects of the existing substituents—the strongly activating hydroxyl group, the activating methyl groups, and the deactivating but ortho-, para-directing bromo group—synergistically favor the regioselective nitration at the C6 position, ortho to the hydroxyl group and para to the C3-methyl group. This document outlines three distinct protocols for this transformation, employing different nitrating agents to accommodate various laboratory settings and substrate sensitivities.
Predicted Signaling Pathway of Nitration
The nitration of 4-Bromo-2,3-dimethylphenol is an electrophilic aromatic substitution reaction. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring. The regioselectivity is dictated by the combined electronic and steric effects of the substituents already present on the phenol ring. The hydroxyl group is a powerful activating group and, along with the two methyl groups, directs the incoming electrophile to the positions ortho and para to it. The bromine atom, while deactivating, also directs ortho and para. The C6 position is the most sterically accessible and electronically activated position for electrophilic attack.
Caption: Predicted pathway for the nitration of 4-Bromo-2,3-dimethylphenol.
Comparative Data of Nitration Protocols
The following table summarizes the key parameters of the three proposed protocols for the nitration of 4-Bromo-2,3-dimethylphenol. The yield and reaction time are estimated based on similar reactions reported in the literature for substituted phenols.
| Protocol | Nitrating Agent | Solvent | Temperature (°C) | Estimated Reaction Time | Estimated Yield (%) |
| 1 | Nitric Acid / Sulfuric Acid | Chloroform | 40-80 | 1-3 hours | 80-90 |
| 2 | Metal Nitrate (e.g., Cu(NO₃)₂) | Acetonitrile | 90 | 2-4 hours | 70-85 |
| 3 | Ammonium Nitrate / Potassium Bisulfate | Acetonitrile | Reflux | 3-6 hours | 65-80 |
Experimental Protocols
The following are detailed experimental protocols for the nitration of 4-Bromo-2,3-dimethylphenol.
Protocol 1: Nitration with Nitric Acid and Sulfuric Acid
This classic method employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion in situ. It is a robust and high-yielding protocol but requires careful handling of strong acids.
Materials:
-
4-Bromo-2,3-dimethylphenol
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Chloroform
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Bromo-2,3-dimethylphenol (1 equivalent) in chloroform.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-80 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol 2: Nitration with Metal Nitrates
This method utilizes a metal nitrate, such as copper(II) nitrate or iron(III) nitrate, as the nitrating agent.[1] This approach is often milder than the mixed acid method and can offer improved regioselectivity.[1]
Materials:
-
4-Bromo-2,3-dimethylphenol
-
Copper(II) Nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Iron(III) Nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Acetonitrile
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-Bromo-2,3-dimethylphenol (1 equivalent) in acetonitrile, add the chosen metal nitrate (1.2 equivalents).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 2-4 hours.[1] Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 3: Nitration with Ammonium Nitrate and Potassium Bisulfate
This protocol offers a greener alternative, using a solid-phase nitrating system that is easier to handle and generates less acidic waste.
Materials:
-
4-Bromo-2,3-dimethylphenol
-
Ammonium Nitrate (NH₄NO₃)
-
Potassium Bisulfate (KHSO₄)
-
Acetonitrile
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-Bromo-2,3-dimethylphenol (1 equivalent), ammonium nitrate (2 equivalents), and potassium bisulfate (0.1 equivalents) in acetonitrile.
-
Heat the mixture to reflux with stirring for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the solid catalyst and any unreacted reagents.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography to yield this compound.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to all the described nitration protocols, from reaction setup to product purification.
Caption: General workflow for the nitration of 4-Bromo-2,3-dimethylphenol.
References
Application Notes: 4-Bromo-2-nitrophenol as a Versatile Synthetic Intermediate
Note: Comprehensive literature searches did not yield information on "4-Bromo-2,3-dimethyl-6-nitrophenol." This document provides detailed application notes and protocols for the structurally related and well-documented compound, 4-Bromo-2-nitrophenol , which serves as a valuable synthetic intermediate in pharmaceutical and chemical research.
These notes are intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the synthetic utility of 4-Bromo-2-nitrophenol and detailed protocols for its preparation and subsequent transformations.
Compound Profile and Physicochemical Data
4-Bromo-2-nitrophenol is a key starting material and intermediate in organic synthesis. Its utility stems from the presence of three distinct functional groups—a phenolic hydroxyl, a nitro group, and a bromine atom—each offering a handle for selective chemical modification.
Table 1: Physicochemical Properties of 4-Bromo-2-nitrophenol
| Property | Value |
| CAS Number | 7693-52-9 |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.00 g/mol |
| Appearance | Yellow Crystalline Powder or Crystals |
| Melting Point | 90-94 °C |
| Boiling Point | 259.4 ± 20.0 °C (Predicted) |
| pKa | 6.28 ± 0.14 (Predicted) |
| Solubility | Slightly soluble in water |
Applications as a Synthetic Intermediate
The strategic placement of the bromo, nitro, and hydroxyl groups makes 4-Bromo-2-nitrophenol a versatile building block for the synthesis of more complex molecules, including pharmaceutical ingredients and fine chemicals. The reactivity of each functional group can be selectively addressed.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group, yielding 2-amino-4-bromophenol. This transformation is fundamental for introducing a nucleophilic amine, which can then be used for amide bond formation, diazotization, or as a precursor for heterocyclic ring systems.
-
Phenolic Hydroxyl Group Modification: The acidic proton of the hydroxyl group can be removed to form a phenoxide, which is a potent nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation reactions.
-
Bromine Atom Displacement: The bromine atom on the aromatic ring is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.
The interplay of these functional groups allows for a diverse range of synthetic strategies, as illustrated in the pathway diagram below.
Caption: Synthetic utility of 4-Bromo-2-nitrophenol.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of 4-Bromo-2-nitrophenol and a key subsequent transformation.
Protocol 1: Synthesis of 4-Bromo-2-nitrophenol via Nitration of p-Bromophenol
This protocol describes the synthesis of the title compound from p-bromophenol using a continuous flow reactor.[1]
Materials:
-
p-Bromophenol
-
Dichloroethane
-
Nitric acid (7-8 M)
-
Continuous flow reactor system with two pumps
-
Standard laboratory glassware for workup
Procedure:
-
Prepare a solution of p-bromophenol in dichloroethane at a concentration of 1.8-2.2 M.
-
Prepare a solution of nitric acid with a concentration of 7-8 M.
-
Set up the continuous flow reactor, controlling the temperature to 55-75°C and the pressure to 0.35-0.45 MPa.
-
Inject the p-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.
-
Allow the reaction to proceed for a residence time of 20-30 minutes.
-
Collect the output from the reactor. The product, 4-Bromo-2-nitrophenol, is present in the organic phase.
-
Perform an appropriate workup, which typically involves washing the organic phase with water and/or a mild base to remove excess acid, followed by drying and removal of the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Table 2: Summary of Reaction Conditions for Synthesis
| Parameter | Value |
| Starting Material | p-Bromophenol |
| Reagent | Nitric Acid (7-8 M) |
| Solvent | Dichloroethane |
| Temperature | 55-75 °C |
| Pressure | 0.35-0.45 MPa |
| Reaction Time | 20-30 min |
Protocol 2: Catalytic Reduction of 4-Bromo-2-nitrophenol to 2-Amino-4-bromophenol
This protocol details the selective reduction of the nitro group to an amine using catalytic hydrogenation.[2]
Materials:
-
4-Bromo-2-nitrophenol (50.7 g, 233 mmol)
-
Tetrahydrofuran (THF), 500 mL
-
5% Rhodium on Carbon (Rh/C), 5.00 g
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
To a suitable reaction vessel, add 4-Bromo-2-nitrophenol (50.7 g) and THF (500 mL).
-
Carefully add the 5% Rh/C catalyst (5.00 g) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete within 11 hours.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired product, 2-amino-4-bromophenol.
Table 3: Quantitative Data for the Reduction of 4-Bromo-2-nitrophenol
| Parameter | Value |
| Product | 2-Amino-4-bromophenol |
| Yield | 43.3 g (99%) |
| Appearance | Brown solid |
| Melting Point | 133-135 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.29 (1H, s), 6.72 (1H, d, J=2.4 Hz), 6.56 (1H, d, J=8.3 Hz), 6.50 (1H, dd, J=8.3, 2.4 Hz), 4.91 (2H, br s) |
| HRMS (ESI) | m/z calcd for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704 |
Synthetic Workflow Visualization
The following diagram illustrates the two-step synthetic sequence from p-bromophenol to 2-amino-4-bromophenol, highlighting the role of 4-Bromo-2-nitrophenol as a key isolated intermediate.
References
Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development
A Note on 4-Bromo-2,3-dimethyl-6-nitrophenol: Extensive literature searches did not yield specific data on the biological activity or pharmaceutical applications of this compound. Therefore, these application notes and protocols focus on the broader class of bromophenol derivatives, for which significant research in pharmaceutical development exists. These derivatives, primarily isolated from marine sources or synthesized, have demonstrated a range of promising biological activities.[1][2]
Introduction to Bromophenol Derivatives
Bromophenols are a class of organic compounds containing a phenol ring substituted with one or more bromine atoms. Naturally occurring bromophenols are significant secondary metabolites found in marine algae.[3] Derivatives of these compounds are emerging as promising candidates for drug development due to their diverse and potent biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1][4] Their unique chemical structures make them valuable scaffolds for the synthesis of novel therapeutic agents.[1]
Key Biological Activities and Therapeutic Potential
Bromophenol derivatives have been investigated for a variety of therapeutic applications. The key areas of research are summarized below.
Anticancer Activity
Numerous studies have highlighted the potential of bromophenol derivatives as anticancer agents. They have been shown to inhibit the proliferation of various human cancer cell lines.[5][6] For instance, certain derivatives have demonstrated potent activity against lung, liver, cervical, and colon cancer cells.[6][7] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cancer cells.[8]
Antioxidant Activity
Many bromophenol derivatives exhibit significant antioxidant activity.[9] They can scavenge free radicals, which are implicated in a range of diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11]
Enzyme Inhibition
Bromophenol derivatives have been identified as potent inhibitors of several key enzymes, indicating their potential for treating a variety of conditions.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Several novel bromophenol derivatives have shown strong inhibitory effects against both AChE and BChE.[3][12]
-
Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain synthetic bromophenols have demonstrated effective inhibition of human CA isoenzymes.[13]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key regulator in insulin signaling pathways, and its inhibition is a target for the treatment of type 2 diabetes.[10] A bromophenol isolated from the marine red alga Rhodomela confervoides has shown potent PTP1B inhibition.[14]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various bromophenol derivatives.
Table 1: Anticancer Activity of Selected Bromophenol Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenol 9 | A549 (Lung) | 0.0018 | [5] |
| BGC-823 (Gastric) | 0.0038 | [5] | |
| MCF-7 (Breast) | 0.0027 | [5] | |
| HCT-8 (Colon) | 0.0022 | [5] | |
| Bromophenol 12 | Bel7402 (Liver) | 4.8 - 7.4 | [5] |
| K562 (Leukemia) | 13.9 µg/mL | [5] | |
| Bromophenol Sulfate (25) | Human Ovarian Cancer | 9.4 | [5] |
| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1 (Colon) | 1.72 | [6] |
| HCT-116 (Colon) | 0.80 | [6] | |
| Compound 17a (hybrid) | A549 (Lung) | 2.51 | [15] |
| Bel7402 (Liver) | 2.93 | [15] | |
| HepG2 (Liver) | 3.15 | [15] | |
| HCT116 (Colon) | 1.89 | [15] | |
| Caco2 (Colon) | 2.33 | [15] |
Table 2: Enzyme Inhibition by Selected Bromophenol Derivatives (Ki values)
| Compound/Derivative | Enzyme | Ki (nM) | Reference |
| Novel Bromophenol Derivatives (range) | hCA I | 2.53 ± 0.25 to 25.67 ± 4.58 | [13] |
| hCA II | 1.63 ± 0.11 to 15.05 ± 1.07 | [13] | |
| AChE | 6.54 ± 1.03 to 24.86 ± 5.30 | [13] | |
| Novel Bromophenol Derivatives (range) | AChE | 0.13 - 14.74 | [3] |
| BChE | 5.11 - 23.95 | [3] |
Experimental Protocols
Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines the procedure for determining the free radical scavenging activity of bromophenol derivatives using DPPH.[16][17][18]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (bromophenol derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Dissolve the bromophenol derivatives and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions from the stock solutions to obtain a range of concentrations.
-
Assay Procedure: a. Add 100 µL of the DPPH working solution to each well of a 96-well plate. b. Add 100 µL of the different concentrations of the test samples or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol for MTT Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6][19]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (bromophenol derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the bromophenol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualized Workflows and Signaling Pathways
General Experimental Workflow
Caption: General workflow for the development of new pharmaceuticals from bromophenol derivatives.
ROS-Mediated Apoptotic Pathway
Caption: Simplified ROS-mediated apoptotic pathway induced by some bromophenol derivatives.[8]
Inhibition of PTP1B Signaling
Caption: Inhibition of PTP1B by bromophenol derivatives enhances insulin signaling.[10][14]
References
- 1. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 14. Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. mdpi.com [mdpi.com]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. researchgate.net [researchgate.net]
4-Bromo-2,3-dimethyl-6-nitrophenol as a precursor for heterocyclic compounds
Application Notes and Protocols
Topic: 4-Bromo-2,3-dimethyl-6-nitrophenol as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a highly functionalized aromatic compound with significant potential as a precursor in the synthesis of diverse heterocyclic scaffolds. Its structure incorporates several key reactive sites: a phenolic hydroxyl group, a reducible nitro group, and a bromine atom suitable for cross-coupling reactions. The strategic positioning of these groups, particularly the ortho-relationship between the hydroxyl and nitro moieties, enables a range of cyclization strategies to build medicinally relevant heterocyclic systems such as benzoxazoles, phenoxazines, and benzofurans. This document provides detailed protocols and application notes for leveraging this versatile precursor in synthetic chemistry.
Core Synthetic Strategy: From Nitrophenol to Key Intermediates
The primary and most crucial transformation of this compound is the reduction of the nitro group to an amine. This reaction yields 6-amino-4-bromo-2,3-dimethylphenol, a key ortho-aminophenol intermediate that serves as the direct precursor for several important heterocyclic systems.
HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol
An Application Note on the Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is designed to efficiently separate the target compound from potential impurities, such as isomers and unreacted starting materials, which may arise during its synthesis. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings, providing a robust starting point for method development and optimization.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Synthesis of such molecules often results in a mixture containing the desired product alongside various impurities. High-purity material is essential for subsequent biological assays, characterization, and drug development activities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of moderately polar to nonpolar organic compounds.[1][2][3] This application note provides a detailed experimental protocol for the purification of this compound, leveraging a C18 stationary phase and a gradient elution of water and acetonitrile.
Physicochemical Properties and Separation Rationale
The structure of this compound, with its hydrophobic brominated and methylated aromatic ring and a polar phenolic group, makes it an ideal candidate for purification by RP-HPLC. The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][2] Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with varying polarities can be effectively resolved.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | Molecular Weight ( g/mol ) | LogP | pKa |
| 4-Bromo-2-nitrophenol | 218.00[4] | 2.5[4] | 6.28[5] |
| 4-Bromo-3-methyl-2-nitrophenol | 232.03[6] | - | - |
| 2-Bromo-4-methyl-6-nitrophenol | - | - | - |
Experimental Protocol
This section provides a detailed methodology for the purification of this compound.
Materials and Reagents
-
Sample: Crude this compound
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample dissolution)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in Water (Mobile Phase A)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in Acetonitrile (Mobile Phase B)
-
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are widely used as they provide an excellent range of hydrophobic separation power.[2]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol or a mixture of methanol and the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The final concentration should be adjusted to avoid column overloading, typically in the range of 1-5 mg/mL.
HPLC Instrumentation and Conditions
The following table summarizes the HPLC parameters for the purification protocol.
Table 2: HPLC Parameters for Purification
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Gradient Elution Program
A gradient elution is recommended to ensure the separation of the target compound from both more polar and less polar impurities.
Table 3: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC Purification of this compound.
Data Analysis and Interpretation
The chromatogram obtained from the UV detector will show peaks corresponding to the different components in the crude mixture. The retention time of the main peak, corresponding to this compound, should be identified. Fractions corresponding to this peak should be collected. The purity of the collected fractions can be assessed by reinjecting a small aliquot into the HPLC system under the same conditions.
Conclusion
The RP-HPLC protocol described in this application note provides a reliable method for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA is a robust starting point for achieving high purity of the target compound. This protocol can be further optimized by adjusting the gradient slope, flow rate, and column temperature to enhance resolution and reduce run time. The purified compound can then be used for various downstream applications in research and development.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. jordilabs.com [jordilabs.com]
- 4. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]
- 6. 4-Bromo-3-methyl-2-nitrophenol | C7H6BrNO3 | CID 13088179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Derivatization of 4-Bromo-2,3-dimethyl-6-nitrophenol for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical derivatization of 4-Bromo-2,3-dimethyl-6-nitrophenol and its subsequent evaluation in various biological assays. The protocols outlined below are designed to serve as a foundational guide for the synthesis of novel derivatives and the assessment of their biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties.
Introduction
This compound is a substituted nitrophenol with a chemical structure amenable to various derivatization strategies. The presence of a reactive phenolic hydroxyl group allows for the synthesis of a library of derivatives, such as ethers and esters. These modifications can significantly alter the compound's physicochemical properties, including lipophilicity, steric hindrance, and electronic effects, thereby influencing its biological activity. This document details the procedures for synthesizing such derivatives and evaluating their potential as therapeutic agents through a series of established bioassays.
Chemical Derivatization Strategies
The primary site for derivatization on this compound is the phenolic hydroxyl group. Two common and effective strategies are O-alkylation (ether synthesis) and O-acylation (ester synthesis).
General Workflow for Derivatization and Bioassay Screening
The overall process from derivatization to biological evaluation is depicted in the following workflow diagram.
Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction The selective reduction of a nitro group in the presence of other sensitive functionalities, such as halogens and phenols, is a critical transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines and compares several established protocols for the reduction of the nitro group of 4-Bromo-2,3-dimethyl-6-nitrophenol to yield 4-Bromo-2,3-dimethyl-6-aminophenol. The presence of a bromine atom on the aromatic ring necessitates careful selection of reagents and conditions to avoid undesired dehalogenation. This note provides detailed experimental protocols and summarizes key quantitative data to aid in method selection and implementation.
Overview of Reductive Strategies
The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the bromo substituent. Common methods for nitro group reduction include catalytic hydrogenation and metal-acid reductions.
-
Catalytic Hydrogenation: This is often the cleanest method. However, standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation of aryl halides.[1][2] Raney Nickel is frequently a better choice for substrates where dehalogenation is a concern.[1] A particularly effective method involves a modified Raney-Ni catalyst to enhance selectivity and prevent the debromination side reaction.[3][4]
-
Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are robust and widely used for nitro reductions.[5][6] While effective, these methods can generate significant metal waste, complicating purification.[3]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate (NH₂NH₂·H₂O) with a catalyst offers a practical alternative to using hydrogen gas.[2][7] Selectivity can often be controlled by adjusting reaction conditions such as temperature.[2]
Data Presentation: Comparison of Reduction Methods
The following table summarizes various experimental conditions applicable to the reduction of halogenated nitrophenols, providing a comparative overview of their potential efficacy for the target molecule.
| Method | Catalyst / Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Key Considerations |
| Method 1: Catalytic Hydrogenation | Fe-Cr modified Raney-Ni | Methanol | Room Temp. | 2-5 hours | >95% | High selectivity, inhibits debromination. Catalyst preparation is an additional step.[3][4] |
| Method 2: Transfer Hydrogenation | Pd/C (5-10 mol%) / Hydrazine Hydrate | Methanol | Room Temp. | 1-3 hours | Good-Excellent | Room temperature is crucial to prevent dehalogenation.[2] Microwave irradiation can accelerate the reaction but may increase dehalogenation.[2][7] |
| Method 3: Metal-Acid Reduction | Iron (Fe) powder / Acetic Acid (AcOH) | Acetic Acid | 65-85 | 10-30 min | Good-Excellent | A classic, cost-effective method.[6] Generates iron sludge, which can complicate work-up and purification.[3] |
| Method 4: Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Ethanol | Reflux | 1-4 hours | Good | Provides a mild, pH-neutral alternative to strong acids.[5] |
Experimental Protocols
Protocol 1: Selective Hydrogenation using Modified Raney-Ni Catalyst
This protocol is adapted from a patented method for the reduction of a structurally similar compound, 2-nitro-4-bromophenol, and is expected to have high applicability.[3][4]
Part A: Preparation of Fe-Cr Modified Raney-Ni Catalyst
-
Add 5.0 g of commercial Raney-Ni catalyst to 50 mL of deionized water in a 100 mL beaker.
-
Add ferric nitrate (Fe(NO₃)₃·9H₂O, ~0.023 mol per mole of Ni) and chromium nitrate (Cr(NO₃)₃·9H₂O, ~0.015 mol per mole of Ni) to the slurry.
-
Stir the mixture vigorously for 30 minutes at room temperature.
-
Slowly add a 5 wt% sodium hydroxide solution to adjust the pH of the mixture to 8.0 ± 0.5.
-
Continue stirring for an additional 30 minutes.
-
Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.
-
Displace the water by washing the catalyst cake with methanol (3 x 20 mL) to obtain the methanol-wet Fe-Cr modified Raney-Ni catalyst.
Part B: Reduction of this compound
-
In a hydrogenation vessel, dissolve 10 mmol of this compound in 50 mL of methanol.
-
Add the freshly prepared Fe-Cr modified Raney-Ni catalyst (~1.2 mol% relative to the substrate).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂).
-
Maintain the reaction at room temperature under normal pressure (or slightly elevated pressure, e.g., using a hydrogen balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Bromo-2,3-dimethyl-6-aminophenol, which can be further purified by recrystallization.
Protocol 2: Transfer Hydrogenation with Hydrazine Hydrate and Pd/C
This method leverages the ability to control the selectivity of Pd/C-catalyzed reductions by using a hydrogen donor at room temperature to suppress dehalogenation.[2]
-
To a solution of this compound (10 mmol) in 50 mL of methanol, add 10% Pd/C catalyst (13 mol%).
-
Stir the suspension at room temperature.
-
Slowly add hydrazine monohydrate (50 mmol, 5 equivalents) dropwise to the mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After the starting material has been consumed, carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Evaporate the solvent from the combined filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield pure 4-Bromo-2,3-dimethyl-6-aminophenol.
Diagrams and Workflows
Caption: General experimental workflow for the reduction of the target nitro compound.
Caption: A logical diagram to assist in selecting the appropriate reduction method.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 4. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Bromo-2,3-dimethyl-6-nitrophenol as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis pathways for commercial agrochemicals using this specific starting material are not widely published, its structural features strongly suggest its utility in developing new fungicides, herbicides, and insecticides. The protocols provided are based on established synthetic methodologies for structurally related compounds and serve as a guide for research and development.
Overview of Agrochemical Potential
This compound possesses a unique combination of functional groups that make it an attractive scaffold for agrochemical discovery:
-
Brominated Phenolic Moiety: Brominated phenols are known to be versatile intermediates in the synthesis of pesticides and herbicides. The presence of bromine can enhance the biological activity and metabolic stability of the final product.
-
Nitrophenol Group: Nitrophenols are established precursors for various agrochemicals, including fungicides and insecticides. The nitro group can be a key pharmacophore or can be chemically modified to introduce other functionalities.
-
Dimethyl Substitution: The methyl groups can influence the lipophilicity and steric profile of the molecule, potentially leading to improved efficacy and selectivity.
Based on the known activities of analogous compounds, such as the bactericidal and herbicidal properties of 2-bromo-4-fluoro-6-nitrophenol, it is hypothesized that this compound can serve as a precursor to a range of bioactive molecules.
Potential Synthetic Pathways and Applications
The primary application of this compound in agrochemical synthesis is likely as a building block for more complex molecules. The phenolic hydroxyl group and the nitro group are the most probable sites for chemical modification.
2.1. Synthesis of Novel Fungicides
The nitrophenol moiety is a key feature in some fungicidal compounds. It is proposed that this compound could be a starting material for the synthesis of novel fungicides through etherification or esterification reactions at the phenolic hydroxyl group.
2.2. Synthesis of Novel Herbicides
The structural similarity to herbicidal nitrophenols suggests that derivatives of this compound could exhibit herbicidal activity. For instance, modification of the phenolic group could lead to compounds that interfere with key biological processes in weeds.
2.3. Synthesis of Novel Insecticides
Nitrophenol derivatives have been used in synergistic insecticidal compositions. This compound could be used to synthesize compounds that act as standalone insecticides or enhance the activity of existing insecticidal agents.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of agrochemical candidates starting from this compound. These protocols are adapted from methodologies used for structurally similar compounds.
3.1. Protocol 1: O-Alkylation for the Synthesis of Potential Fungicidal Ethers
This protocol describes the synthesis of an O-alkylated derivative of this compound, a potential fungicidal agent.
Table 1: Reagents and Materials for O-Alkylation
| Reagent/Material | Quantity | Purpose |
| This compound | 1.0 eq | Starting Material |
| Alkyl halide (e.g., benzyl bromide) | 1.1 eq | Alkylating Agent |
| Potassium carbonate (K₂CO₃) | 2.0 eq | Base |
| Acetone | 50 mL / g of starting material | Solvent |
| Deionized water | As needed | Washing |
| Brine | As needed | Washing |
| Anhydrous sodium sulfate (Na₂SO₄) | As needed | Drying Agent |
| Ethyl acetate | As needed | Extraction Solvent |
| Hexane | As needed | Co-solvent for chromatography |
| Silica gel (230-400 mesh) | As needed | Stationary phase for chromatography |
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Hypothetical Yield and Purity Data for O-Alkylation
| Product | Theoretical Yield | Actual Yield | Purity (by HPLC) |
| O-alkylated-4-Bromo-2,3-dimethyl-6-nitrophenol | 100% | 85-95% | >98% |
3.2. Protocol 2: Reduction of the Nitro Group for Further Functionalization
This protocol outlines the reduction of the nitro group to an amino group, which can then be used for the synthesis of a variety of agrochemical candidates, such as amides or ureas.
Table 3: Reagents and Materials for Nitro Group Reduction
| Reagent/Material | Quantity | Purpose |
| This compound | 1.0 eq | Starting Material |
| Iron powder (Fe) | 5.0 eq | Reducing Agent |
| Ammonium chloride (NH₄Cl) | 1.0 eq | Catalyst |
| Ethanol | 30 mL / g of starting material | Solvent |
| Water | 10 mL / g of starting material | Co-solvent |
| Celite® | As needed | Filter Aid |
| Ethyl acetate | As needed | Extraction Solvent |
| Saturated sodium bicarbonate solution | As needed | Washing |
| Brine | As needed | Washing |
| Anhydrous sodium sulfate (Na₂SO₄) | As needed | Drying Agent |
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amino-phenol can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Table 4: Hypothetical Yield and Purity Data for Nitro Group Reduction
| Product | Theoretical Yield | Actual Yield | Purity (by LC-MS) |
| 6-Amino-4-bromo-2,3-dimethylphenol | 100% | 90-98% | >95% |
Visualization of Synthetic Pathways and Workflows
Diagram 1: Proposed Synthetic Pathway for a Potential Fungicide
Caption: Synthetic route to a potential fungicide via O-alkylation.
Diagram 2: Experimental Workflow for Fungicide Synthesis
Caption: Workflow for the synthesis and purification of a potential fungicide.
Diagram 3: Logical Relationship for Agrochemical Development
Caption: The logical progression from starting material to agrochemical development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for this compound?
A1: The most promising synthetic approach involves a two-step process starting from 2,3-dimethylphenol. The recommended route is the bromination of 2,3-dimethylphenol to form 4-Bromo-2,3-dimethylphenol, followed by a regioselective nitration to yield the final product. This route is favored due to the strong directing effect of the hydroxyl group, which facilitates controlled substitution at the para position during bromination, followed by a directed nitration.
Q2: What are the key challenges in this synthesis?
A2: The primary challenges include:
-
Regioselectivity: Controlling the position of bromination and nitration to avoid the formation of undesired isomers.
-
Reaction Conditions: Optimizing temperature, reaction time, and the choice of reagents to maximize yield and minimize side products.
-
Purification: Separating the desired product from starting materials, isomers, and byproducts.
-
Oxidation: Phenols are susceptible to oxidation, especially during nitration, which can lead to the formation of colored impurities.
Q3: What are the expected directing effects of the substituents in each step?
A3:
-
Bromination of 2,3-dimethylphenol: The hydroxyl (-OH) group is a potent activating ortho-, para-director, making the 4- and 6-positions the most reactive sites. The methyl (-CH₃) groups are also activating ortho-, para-directors. The para-position (4-position) is generally favored due to less steric hindrance compared to the 6-position, which is flanked by a methyl group.
-
Nitration of 4-Bromo-2,3-dimethylphenol: The -OH group remains the strongest activating and directing group, favoring the ortho-position (6-position). The bromo (-Br) group is a deactivating but ortho-, para-director. The nitro group (-NO₂) is a strong deactivating and meta-director. The combined directing effects of the -OH and -CH₃ groups will strongly favor the introduction of the nitro group at the 6-position.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,3-dimethylphenol
This protocol is based on general methods for the regioselective bromination of phenols.
Materials:
-
2,3-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3-dimethylphenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes while stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2,3-dimethylphenol.
Step 2: Synthesis of this compound
This protocol is adapted from standard nitration procedures for substituted phenols.
Materials:
-
4-Bromo-2,3-dimethylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 4-Bromo-2,3-dimethylphenol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
A yellow precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Troubleshooting Guide
Caption: Troubleshooting common issues in the synthesis.
Q: My bromination reaction is giving a low yield. What could be the cause?
A: Low yield in the bromination step can be due to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are stirring for a sufficient amount of time and monitor the reaction using TLC. The purity of the N-Bromosuccinimide (NBS) is also crucial; use freshly recrystallized NBS if necessary.
-
Formation of polybrominated byproducts: Over-bromination can occur if an excess of NBS is used or if the reaction temperature is too high. Use a stoichiometric amount of NBS (around 1.05 equivalents) and add it portion-wise at a low temperature (0 °C) to improve selectivity.[1]
-
Suboptimal solvent: While acetonitrile is a good choice, other solvents like dichloromethane or tetrahydrofuran can also be explored.
Q: The nitration step is producing a dark-colored, impure product with a low yield. How can I improve this?
A: The formation of dark, tarry substances during nitration is often due to oxidation of the phenol.[2] To minimize this:
-
Strict temperature control: It is critical to maintain a low temperature (0-5 °C) throughout the addition of the nitrating agent and the subsequent reaction.[3]
-
Slow addition of nitrating agent: Add the nitrating mixture very slowly (dropwise) to the phenol solution to control the exothermic reaction and prevent localized overheating.
-
Choice of nitrating agent: A mixture of concentrated nitric and sulfuric acids is standard. However, milder nitrating agents can be used to reduce oxidation, such as metal nitrates in the presence of a solid acid catalyst.[4]
Q: I am observing the formation of multiple isomers in my final product. How can I improve regioselectivity?
A: The formation of isomers is a common challenge in electrophilic aromatic substitution.
-
In the bromination step: Para-substitution is generally favored for phenols.[5] Using a non-polar solvent can sometimes enhance para-selectivity.
-
In the nitration step: The hydroxyl group strongly directs ortho and para. Since the para position is blocked by bromine, the 6-position (ortho to -OH) is the expected major product. If other isomers are forming, it could be due to insufficiently controlled reaction conditions. Ensure the temperature is kept low and the reagents are of high purity. The choice of nitrating system can also influence the ortho/para ratio.[6]
Data on Analogous Reactions
The following table summarizes reaction conditions and yields for similar bromination and nitration reactions on substituted phenols, which can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction | Substrate | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| Bromination | 2,6-dimethylphenol | PIDA-AlBr₃ | MeCN | 23 | 57 | [7] |
| 4-methylphenol | ZnAl-BrO₃⁻-LDHs, KBr | AcOH/H₂O | 35 | 76-93 | [5] | |
| m-cresol | Bromine | Acetic Acid | 15 | 50 | [8] | |
| Nitration | 2,6-dimethylphenol | Bi(NO₃)₃·5H₂O | Acetone | 20 | 65 | [9] |
| 4-bromophenol | NH₄NO₃, KHSO₄ | Acetonitrile | Reflux | High | [6] | |
| Phenol | HNO₃/H₂SO₄ | - | <10 | ~90 | [2] | |
| 2-bromo-4-fluorophenol | HNO₃/H₂SO₄ | Chloroform | 45 | 89 | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 8. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 9. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
Common side products in the nitration of substituted bromophenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the nitration of substituted bromophenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the nitration of substituted bromophenols?
A1: The nitration of substituted bromophenols can lead to a variety of side products, the formation of which is highly dependent on the substrate and reaction conditions. The most common side products include:
-
Positional Isomers: Nitration can occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers relative to the hydroxyl group. The directing effects of both the hydroxyl and bromine substituents, as well as any other groups on the ring, will influence the isomeric ratio.[1][2]
-
Dinitro and Trinitro Compounds: Over-nitration is a frequent issue, resulting in the formation of dinitrophenols and even trinitrophenols.[1][3][4] This is particularly prevalent when using strong nitrating agents like concentrated nitric acid.[5]
-
Ipso-Substitution Products: The displacement of the bromine atom by a nitro group, known as ipso-substitution, can occur, leading to the formation of nitrophenols without the bromine substituent.[6][7][8]
-
Oxidation Products: The strong oxidizing nature of many nitrating agents can lead to the degradation of the starting material and the formation of complex, often tarry, byproducts.[3][9]
Q2: What is ipso-substitution and how can it be controlled?
A2: Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent already present on the aromatic ring.[8] In the case of bromophenol nitration, the nitro group (NO₂⁺) can attack the carbon atom bearing the bromine atom, leading to the expulsion of Br⁺ and the formation of a nitrophenol.[6]
Controlling ipso-substitution involves modifying the reaction conditions to favor the desired nitration pathway. Key factors include:
-
Nitrating Agent: The choice of nitrating agent can influence the extent of ipso-substitution. Milder nitrating agents may reduce the likelihood of this side reaction.
-
Catalyst: The use of specific catalysts, such as in photocatalytic systems, can be designed to promote or suppress ipso-nitration.[7]
-
Substrate Structure: The electronic nature of other substituents on the bromophenol ring can influence the susceptibility of the bromo-substituted carbon to electrophilic attack.
Q3: How do reaction conditions affect the product distribution in bromophenol nitration?
A3: Reaction conditions play a critical role in determining the product distribution and minimizing the formation of side products. Key parameters to consider include:
-
Nitrating Agent and Concentration: Using dilute nitric acid under milder conditions can favor mononitration, while concentrated nitric and sulfuric acids are more likely to lead to di- and trinitration.[5] Various nitrating systems, such as NaNO₂ in the presence of an acidic catalyst, have been developed for more selective nitration.[10][11]
-
Temperature: Lowering the reaction temperature can help to control the rate of reaction and reduce the formation of unwanted side products, including those from oxidation and multiple nitrations.[12]
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction pathway and product selectivity.
-
Reaction Time: Careful monitoring of the reaction progress is essential to stop the reaction once the desired product has formed, preventing further nitration or degradation.
Troubleshooting Guides
Problem 1: Low yield of the desired mononitrated bromophenol and formation of multiple nitrated products.
| Possible Cause | Suggested Solution |
| Over-nitration due to harsh reaction conditions. | - Use a milder nitrating agent (e.g., dilute nitric acid, NaNO₂ with a solid acid catalyst).[5][11]- Lower the reaction temperature.[12]- Reduce the reaction time and monitor the progress closely using techniques like TLC. |
| Incorrect stoichiometry of reagents. | - Carefully control the molar ratio of the nitrating agent to the bromophenol substrate. An excess of the nitrating agent can promote multiple nitrations.[13] |
| Substrate is highly activated. | - For highly reactive bromophenols, consider using a protecting group for the hydroxyl function to moderate its activating effect, followed by deprotection after nitration. |
Problem 2: Presence of an unexpected product corresponding to the loss of the bromine substituent.
| Possible Cause | Suggested Solution |
| Ipso-substitution has occurred. | - Modify the reaction conditions to disfavor this pathway. This may involve changing the nitrating agent or the solvent system.[6][8]- Explore alternative synthetic routes that introduce the nitro group before the bromine atom if ipso-substitution is a persistent issue. |
Problem 3: Formation of a dark, tarry substance in the reaction mixture.
| Possible Cause | Suggested Solution | | Oxidation of the phenol ring. | - Employ milder and more selective nitrating agents that have lower oxidizing potential.[9]- Conduct the reaction at a lower temperature to minimize oxidative side reactions.- Ensure the absence of impurities that could catalyze oxidation. | | Decomposition of starting material or product. | - Verify the stability of your substituted bromophenol under the chosen reaction conditions.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
Experimental Protocols
Example Protocol for the Mononitration of p-Bromophenol:
This protocol is an example and may require optimization for different substituted bromophenols.
Reagents and Materials:
-
p-Bromophenol
-
Sodium Nitrite (NaNO₂)
-
3-Methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) as a catalyst[10]
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Mortar and pestle
-
Thin-Layer Chromatography (TLC) apparatus
Procedure: [10]
-
In a mortar, vigorously grind a mixture of p-bromophenol (1 mmol), 3-methyl-1-sulfonic acid imidazolium chloride (3.1 mmol), and sodium nitrite (1 mmol) at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, extract the reaction mixture with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired mononitrated bromophenol.
Visualizations
Caption: Possible reaction pathways in the nitration of a substituted bromophenol.
Caption: Troubleshooting guide for low yield in bromophenol nitration.
References
- 1. XXIV.—The nitration of m-bromophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. studylib.net [studylib.net]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Notes on Ipso Nitration [unacademy.com]
- 9. ias.ac.in [ias.ac.in]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chm.uri.edu [chm.uri.edu]
- 13. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Bromo-2,3-dimethyl-6-nitrophenol.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound via column chromatography and recrystallization.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | Compound is too soluble in the elution solvent. | Decrease the polarity of the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is recommended. |
| Compound is strongly adsorbed to the stationary phase. | Increase the polarity of the elution solvent. Consider using a more polar solvent like dichloromethane or adding a small percentage of methanol to your mobile phase.[1] | |
| Incomplete elution from the column. | After the main fraction has been collected, flush the column with a highly polar solvent (e.g., 100% methanol or acetone) to check for any remaining compound. | |
| Poor Separation of Impurities | Co-elution of closely related impurities. | Optimize the solvent system. Try a different solvent combination (e.g., toluene/ethyl acetate or dichloromethane/hexane). Using a high-performance liquid chromatography (HPLC) system with a suitable column can provide better resolution.[2] |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase. | |
| Inappropriate stationary phase. | While silica gel is common, consider using alumina for better separation of certain impurities. The choice depends on the nature of the impurities.[1] | |
| Compound Fails to Crystallize | Presence of impurities inhibiting crystal formation. | Re-purify the compound using column chromatography to remove impurities. |
| Inappropriate solvent for recrystallization. | Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, toluene, hexane, or mixtures thereof). The ideal solvent should dissolve the compound when hot but not when cold. | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote the formation of larger, purer crystals. | |
| Oily Product Obtained After Recrystallization | Compound has a low melting point or is impure. | Try triturating the oil with a non-polar solvent like cold hexane to induce solidification and wash away soluble impurities. |
| Solvent is trapped in the product. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of this compound?
A1: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:
-
Unreacted 2,3-dimethylphenol.
-
Isomeric products, such as 4-Bromo-2,3-dimethyl-5-nitrophenol.
-
Di-nitrated or di-brominated byproducts.
-
Residual acids or bases from the reaction.[1]
Q2: What is a suitable solvent system for thin-layer chromatography (TLC) analysis of this compound?
A2: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A common ratio to begin with is 4:1 or 3:1 (hexane:ethyl acetate). The polarity can be adjusted based on the resulting Rf value of your compound. The goal is to have an Rf value between 0.3 and 0.5 for optimal separation.
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is an excellent method for determining purity and quantifying any minor impurities.[2] Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities. The melting point of the crystalline solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Q4: My purified this compound is yellow. Is this normal?
A4: Yes, nitrophenols are often yellow crystalline solids.[3] The color arises from the electronic transitions associated with the nitro group conjugated with the phenolic ring.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient fashion.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a few drops of a hot solvent. Allow it to cool to see if crystals form. Test various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
Optimizing temperature and time for 4-Bromo-2,3-dimethyl-6-nitrophenol synthesis
Technical Support Center: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis is typically a two-step process starting from 2,3-dimethylphenol. The most logical and commonly employed strategy involves:
-
Nitration: Introduction of a nitro group at the 6-position of 2,3-dimethylphenol. The hydroxyl group is a strong activating group that directs electrophiles to the ortho and para positions.[1]
-
Bromination: Subsequent bromination of the intermediate, 2,3-dimethyl-6-nitrophenol, at the 4-position. The hydroxyl group's directing effect guides the bromine to the position para to it.
Q2: Why is nitration performed before bromination?
A2: Performing nitration first is generally preferred to control regioselectivity. The hydroxyl (-OH) and methyl (-CH3) groups on the starting material (2,3-dimethylphenol) are activating and ortho-, para-directing. Nitrating first typically yields 2,3-dimethyl-6-nitrophenol. The subsequent bromination is then directed to the 4-position by the powerful -OH director. If bromination were performed first, a mixture of isomers could result, complicating the subsequent nitration step and final purification.
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves hazardous materials. Key safety precautions include:
-
Handling Acids: Concentrated nitric acid and sulfuric acid are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bromine Handling: Bromine is toxic, corrosive, and volatile. Handle it in a well-ventilated fume hood.[2]
-
Reaction Quenching: The addition of the reaction mixture to ice water should be done slowly and carefully to manage the exothermic reaction.
-
Solvent Use: Use of organic solvents like dichloromethane requires proper ventilation to avoid inhalation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Nitration Step | 1. Temperature too high: May lead to oxidation or formation of byproducts. 2. Temperature too low: Incomplete reaction. 3. Insufficient Nitrating Agent: Stoichiometry is critical for complete conversion. | 1. Maintain the reaction temperature strictly, typically between 0-20°C for nitration of activated phenols.[3][4] 2. Ensure the reaction is allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC). 3. Use a slight excess of the nitrating agent. |
| Formation of Multiple Isomers | 1. Incorrect reaction conditions: Temperature and solvent polarity can affect regioselectivity. 2. Wrong order of synthesis steps: Brominating before nitrating can lead to a mixture of products. | 1. Control temperature carefully. Use solvents of appropriate polarity; non-polar solvents like dichloromethane or carbon disulfide can sometimes offer better selectivity.[5] 2. Follow the recommended route: Nitration first, then bromination. |
| Low Yield in Bromination Step | 1. Deactivation by Nitro Group: The nitro group is strongly deactivating, making the second substitution slower. 2. Insufficient Bromine: The reaction may not go to completion. 3. Steric Hindrance: The existing substituents may hinder the approach of the bromine electrophile. | 1. Increase reaction time or slightly elevate the temperature, while monitoring for side reactions. 2. Ensure the correct stoichiometry of the brominating agent. 3. While steric hindrance is inherent, ensuring optimal reaction conditions can help maximize the yield. |
| Reaction Fails to Proceed | 1. Inactive Reagents: Degradation of nitric acid or bromine. 2. Insufficient Catalyst: Lack of a strong acid catalyst (like H₂SO₄) for nitration. | 1. Use fresh, high-purity reagents. 2. Ensure the presence of a suitable catalyst in the correct amount. For nitration, a mixture of concentrated nitric and sulfuric acids is common.[6] |
| Product is Dark/Oily | 1. Oxidation: Phenols are susceptible to oxidation, especially under harsh nitrating conditions. 2. Presence of Impurities: Byproducts from side reactions. | 1. Keep reaction temperatures low and avoid exposure to air and light where possible. 2. Purify the crude product using column chromatography or recrystallization.[7] |
Data on Reaction Parameters
The optimal temperature and time for each step require careful balancing to maximize yield and minimize byproduct formation.
Table 1: Hypothetical Optimization of Nitration Temperature (Based on general principles for phenol nitration)
| Temperature (°C) | Reaction Time (hours) | Yield of 2,3-dimethyl-6-nitrophenol (%) | Notes |
| 0 - 5 | 4 | ~75% | Slower reaction rate, higher purity. |
| 20 - 25 (Room Temp) | 2 | ~85% | Faster reaction, potential for more byproducts.[8] |
| > 30 | 1 | < 60% | Significant increase in oxidation and dinitrated byproducts. |
Table 2: Effect of Solvent on Bromination of Phenols (Based on general principles for phenol bromination)
| Solvent | Product Selectivity | Notes |
| Water (Aqueous Bromine) | Low | Often leads to polybromination (e.g., 2,4,6-tribromophenol for phenol itself) due to high activation of the phenoxide ion.[5] |
| Dichloromethane (CH₂Cl₂) | High | Lower polarity reduces the reactivity, allowing for controlled monobromination.[5] |
| Acetic Acid | Moderate to High | A common solvent that can help moderate the reaction.[2] |
Experimental Protocols
Disclaimer: These are generalized protocols based on established chemical reactions and may require optimization.
Step 1: Nitration of 2,3-dimethylphenol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 2,3-dimethylphenol (1 equivalent) in a suitable solvent like dichloromethane or acetic acid.
-
Nitrating Mixture: Separately, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the dissolved 2,3-dimethylphenol solution, ensuring the temperature is maintained between 0-5°C.
-
Monitoring: Stir the mixture vigorously at this temperature for 2-4 hours. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, slowly pour the mixture into a beaker of crushed ice and water.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove excess acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product, 2,3-dimethyl-6-nitrophenol, can be purified further by column chromatography or recrystallization.
Step 2: Bromination of 2,3-dimethyl-6-nitrophenol
-
Preparation: Dissolve the purified 2,3-dimethyl-6-nitrophenol (1 equivalent) from Step 1 in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the flask at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by pouring it into a solution of sodium bisulfite to destroy excess bromine, followed by extraction with an organic solvent.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product, this compound, should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[7]
Visualizations
Caption: Figure 1: Synthetic Workflow for this compound.
Caption: Figure 2: Decision tree for troubleshooting common synthesis issues.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-bromo-2,6-dinitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily residue remains after cooling. | The chosen solvent is too good a solvent, or the compound has a low melting point and is "oiling out". | Try a solvent mixture. Dissolve the crude product in a good solvent (e.g., ethanol, acetone) and add a poorer solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. |
| Crystals are colored (expected to be pale yellow). | Presence of colored impurities, possibly dinitrated byproducts or oxidation products. | Consider a pre-purification step. An acid-base extraction can help remove acidic impurities. Alternatively, a small amount of activated charcoal can be added to the hot solution before filtering to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Melting point is broad and lower than expected. | Incomplete removal of impurities or residual solvent. | Ensure the crystals are thoroughly dried under vacuum. If the melting point is still not sharp, a second recrystallization using a different solvent system may be necessary. |
| Poor crystal formation. | Solution is supersaturated or cooled too quickly. | After dissolving the crude product, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Issue 2: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product elutes with impurities. | Inappropriate solvent system (mobile phase). | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for nitrophenols is a mixture of hexane and ethyl acetate.[1] |
| Product does not move from the origin. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Bands are streaking or tailing. | Column is overloaded, or the compound is interacting too strongly with the stationary phase. | Use a larger column or load less crude material. Adding a small amount of a slightly more polar solvent (e.g., a few drops of acetic acid for acidic compounds) to the mobile phase can sometimes improve peak shape. |
| Cracks or channels in the stationary phase. | Improper packing of the column. | Ensure the silica gel or alumina is packed uniformly as a slurry and is not allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The synthesis of this compound typically involves the nitration of 4-bromo-2,3-dimethylphenol. Potential impurities include:
-
Isomeric byproducts: Nitration could potentially occur at other positions on the aromatic ring, leading to the formation of isomeric nitrophenols.
-
Dinitrated products: Over-nitration can lead to the formation of dinitrated species.[2]
-
Unreacted starting material: Incomplete nitration will leave residual 4-bromo-2,3-dimethylphenol.
-
Oxidation products: The reaction conditions for nitration can sometimes lead to the formation of colored oxidation byproducts.
Q2: What is a good starting point for a recrystallization solvent?
A2: For substituted nitrophenols, a common approach is to use a polar protic solvent like ethanol or methanol, often in combination with water.[3] A mixed solvent system of benzene-cyclohexane has also been reported for the recrystallization of similar compounds like 2,6-Dibromo-4-nitrophenol.[4] It is recommended to test the solubility of a small amount of the crude product in various solvents to find the optimal one where the compound is sparingly soluble at room temperature but readily soluble when hot.
Q3: How can I effectively remove acidic impurities?
A3: Acid-base extraction is a highly effective method for removing acidic impurities from a phenolic compound like this compound.[1][5][6][7][8] The crude product can be dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with a weak aqueous base like sodium bicarbonate solution.[1] The weaker acidic impurities (like carboxylic acids) will be deprotonated and move into the aqueous layer, while the less acidic phenol will remain in the organic layer. A stronger base like sodium hydroxide would deprotonate the phenol.[1]
Q4: What are suitable TLC conditions for monitoring the purification?
A4: For analyzing nitrophenols by TLC, silica gel plates are typically used as the stationary phase. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point for the mobile phase.[1] The ratio can be adjusted to achieve good separation. For visualization, nitrophenols are often colored (yellow), but the spots can also be visualized under UV light.[9][10]
Physicochemical Data
The following table summarizes some of the key physical and chemical properties of related compounds. Data for this compound is limited, so data for analogous compounds is provided for reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromo-2-nitrophenol | 7693-52-9 | C₆H₄BrNO₃ | 218.01 | 90-94 | Yellow solid |
| 4-Bromo-2-methyl-6-nitrophenol | - | C₇H₆BrNO₃ | 232.03 | - | - |
| 2-Bromo-4-methyl-6-nitrophenol | 20039-91-2 | C₇H₆BrNO₃ | 232.03 | - | - |
| 4-Bromo-3-methyl-2-nitrophenol | 85598-12-5 | C₇H₆BrNO₃ | 232.03 | - | - |
| 2,6-Dibromo-4-nitrophenol | C₆H₃Br₂NO₃ | 296.90 | 141.8-142.0 | - | |
| 4-Bromo-2,6-dinitrophenol | 40466-95-3 | C₆H₃BrN₂O₅ | 263.00 | - | Bright yellow powder[11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it. If using a solvent pair, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until a slight cloudiness persists.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good mobile phase will give the target compound an Rf value of approximately 0.2-0.4. A common mobile phase for nitrophenols is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased if the compound is eluting too slowly.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or dichloromethane in a separatory funnel.
-
Washing with Weak Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the washing step one or two more times.
-
Washing with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ukessays.com [ukessays.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of thin layer chromatography and color tests in the analysis of metronidazole | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]
Technical Support Center: Regioselective Bromination of Nitrated Dimethylphenols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective bromination of nitrated dimethylphenols. The information is tailored for researchers, scientists, and professionals in drug development who encounter challenges in controlling the position of bromination on these complex aromatic substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the bromination of nitrated dimethylphenols?
A1: The regiochemical outcome of the electrophilic aromatic substitution is determined by the interplay of three main factors:
-
Directing Effects of Substituents: The hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing activators, meaning they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack.[1][2] Conversely, the nitro (-NO₂) group is a strong deactivator and a meta-director.[3][4] The final position of bromination is a consensus of these competing effects.
-
Steric Hindrance: Bulky groups, including the methyl groups and the incoming electrophile, can physically block access to certain positions on the aromatic ring.[5] Bromination is often disfavored at positions flanked by large substituents.
-
Reaction Conditions: The choice of brominating agent, solvent, temperature, and catalyst can significantly influence which isomer is favored.[6] Milder conditions and lower temperatures often lead to higher selectivity.[7]
Q2: Why am I getting a mixture of isomers instead of a single product?
A2: Obtaining a mixture of isomers is common because the electronic differences between the possible ortho and para positions can be minimal.[8] The combined directing effects of the hydroxyl, nitro, and two methyl groups can activate multiple sites on the ring to a similar degree. For instance, a position that is para to the strongly activating hydroxyl group might also be ortho to a methyl group, making it highly reactive. Achieving high selectivity often requires fine-tuning the reaction conditions to exploit subtle differences in steric accessibility or activation energy.
Q3: How do I predict the major product for a specific nitrated dimethylphenol isomer?
A3: To predict the major product, consider the following hierarchy of effects:
-
Identify the most activating group: The hydroxyl group (-OH) is the most powerful activating group and will be the primary director. Bromination will preferentially occur at the positions ortho or para to the -OH group.[1]
-
Evaluate steric hindrance: Assess the steric crowding around the positions activated by the -OH group. Positions that are sterically hindered by adjacent methyl groups are less likely to be attacked.
-
Consider the deactivating group: The nitro group will deactivate the ring, especially at its ortho and para positions, making these sites less favorable for bromination. Its primary influence is to direct away from these positions.
Below is a diagram illustrating the conflicting directing effects that must be considered.
Troubleshooting Guide
Problem: Low regioselectivity, obtaining a mixture of ortho and para-bromo isomers.
| Possible Cause | Suggested Solution |
| High Reactivity of Brominating Agent | Standard brominating agents like Br₂ can be too reactive, leading to poor selectivity. Solution: Switch to a milder or sterically bulkier brominating agent known for para-selectivity.[6][9] |
| High Reaction Temperature | Higher temperatures provide more energy for the reaction to overcome the activation barrier for less-favored isomers, reducing selectivity.[7] |
| Solvent Effects | The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. |
Table 1: Comparison of Common Brominating Agents for Phenols
| Brominating Agent | Typical Selectivity | Key Considerations |
| Br₂ in CCl₄ or CH₂Cl₂ | Low to Moderate | Highly reactive, often leads to mixtures and polybromination.[10] |
| N-Bromosuccinimide (NBS) | Moderate to High | Milder than Br₂. Selectivity can be enhanced by using additives like silica gel.[6] |
| Tetraalkylammonium Tribromides (e.g., TBATB) | High para-selectivity | Bulky cation can sterically direct bromination to the para position.[6] |
| HBr / Sulfoxides with steric hindrance | High para-selectivity | The use of sterically hindered sulfoxides can lead to excellent regioselectivity by influencing the active brominating species.[8] |
| CuBr₂ | Varies | Can offer different selectivity profiles, sometimes proceeding through a single electron transfer mechanism.[11] |
Problem: The reaction is very slow or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Deactivation by Nitro Group | The strong electron-withdrawing nitro group deactivates the entire aromatic ring, making the electrophilic substitution sluggish.[3] |
| Insufficient Temperature | While low temperatures favor selectivity, they can also significantly reduce the reaction rate. |
Problem: Polybromination is observed, leading to di- or tri-brominated products.
| Possible Cause | Suggested Solution |
| Highly Activating Substrate | The combined activating effect of the -OH and -CH₃ groups makes the product (monobrominated phenol) still reactive towards further bromination.[1] |
Below is a workflow to guide troubleshooting efforts for poor regioselectivity.
Example Experimental Protocol: Para-Selective Bromination
This protocol is a representative method for achieving high para-selectivity in the bromination of a nitrated dimethylphenol, such as 4-nitro-2,6-dimethylphenol, where the para position to the hydroxyl group is available.
Objective: To selectively brominate the position para to the hydroxyl group.
Materials:
-
Substrate (e.g., 4-nitro-2,6-dimethylphenol)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), for workup
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Experimental Workflow Diagram:
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nitrated dimethylphenol (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimum amount of anhydrous acetonitrile. Transfer this solution to a dropping funnel.
-
Reaction: Add the NBS solution dropwise to the stirred substrate solution over 30-60 minutes. The slow addition is crucial to prevent localized high concentrations of NBS, which can lead to side products.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting material. The reaction should ideally be complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS or bromine.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with dichloromethane and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired brominated isomer.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can be definitively assigned using 2D NMR techniques like NOESY.
References
- 1. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]
- 2. fiveable.me [fiveable.me]
- 3. quora.com [quora.com]
- 4. csun.edu [csun.edu]
- 5. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Degradation of 4-Bromo-2,3-dimethyl-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dimethyl-6-nitrophenol. The information provided is intended to assist in understanding and managing its degradation in acidic and basic media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
A1: Based on the general behavior of nitrophenolic compounds, this compound is susceptible to degradation under both acidic and basic conditions. The rate and extent of degradation are dependent on the pH, temperature, and presence of other reactive species. Alkaline conditions are generally expected to cause more rapid degradation compared to acidic conditions due to the increased nucleophilicity of hydroxide ions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule require experimental confirmation, plausible routes based on related structures include:
-
In Basic Media: Nucleophilic aromatic substitution of the bromo- or nitro-group by a hydroxide ion is a primary anticipated pathway. This would result in the formation of corresponding phenol or nitrophenol derivatives.
-
In Acidic Media: Acid-catalyzed hydrolysis may occur, although typically at a slower rate than in basic media. The specific pathway would be influenced by the reaction conditions.
Forced degradation studies are essential to definitively identify the degradation products and elucidate the precise pathways.[1][2][3]
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation is through stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection.[4] An appropriate HPLC method should be able to separate the parent compound from its degradation products. Other techniques like LC-MS can be invaluable for the identification of unknown degradants.
Q4: What are the typical appearances of degradation?
A4: Degradation is often accompanied by a change in the color of the solution. Nitrophenolic compounds can be yellow, and changes in the chromophore upon degradation can lead to a deepening or fading of this color. Additionally, the appearance of new peaks and a decrease in the area of the parent peak in an HPLC chromatogram are clear indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC under basic conditions. | The compound is highly unstable in the chosen basic medium. | - Reduce the concentration of the base.- Lower the reaction temperature.- Decrease the incubation time.- Analyze samples at more frequent, earlier time points. |
| Multiple, poorly resolved peaks in the chromatogram. | The degradation is complex, leading to a mixture of products. The analytical method lacks sufficient resolution. | - Optimize the HPLC method (e.g., change the mobile phase gradient, column type, or temperature).- Employ a complementary analytical technique like LC-MS for better peak identification. |
| Inconsistent degradation rates between experiments. | Variability in experimental conditions. | - Ensure precise control of pH, temperature, and concentration of all reagents.- Use freshly prepared solutions for each experiment.- Verify the calibration and performance of all analytical instruments. |
| No significant degradation observed under acidic conditions. | The compound is relatively stable under the tested acidic conditions. | - Increase the acid concentration.- Elevate the reaction temperature (thermolysis in acidic media).- Extend the duration of the experiment.[5] |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation in Basic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature. Due to expected rapid degradation, initial time points should be frequent (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.2 | 0.3 |
| 4 | 96.8 | 2.5 | 0.7 |
| 8 | 93.2 | 5.1 | 1.7 |
| 12 | 89.5 | 7.8 | 2.7 |
| 24 | 80.1 | 14.5 | 5.4 |
Table 2: Hypothetical Degradation of this compound in 0.1 M NaOH at 25°C
| Time (minutes) | % Parent Compound Remaining | % Degradation Product 3 | % Degradation Product 4 |
| 0 | 100.0 | 0.0 | 0.0 |
| 5 | 85.2 | 10.5 | 4.3 |
| 15 | 65.7 | 25.1 | 9.2 |
| 30 | 45.1 | 40.3 | 14.6 |
| 60 | 20.9 | 59.8 | 19.3 |
| 120 | 5.3 | 75.1 | 19.6 |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Plausible degradation pathways.
References
Preventing di-nitration and tri-nitration during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing di-nitration and tri-nitration during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to over-nitration (di-nitration and tri-nitration)?
Over-nitration is primarily caused by a combination of factors that increase the reactivity of the aromatic system and the concentration of the active nitrating species. Key factors include:
-
Substrate Reactivity: Aromatic rings with electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) are highly activated and more susceptible to multiple nitrations.
-
Reaction Temperature: Higher temperatures increase the reaction rate, often favoring multiple substitutions. Most nitration reactions are exothermic, and poor temperature control can lead to runaway reactions and over-nitration.[1]
-
Concentration of Nitrating Agent: Using a large excess of the nitrating agent (e.g., nitric acid) increases the probability of multiple nitration events.[2]
-
Strong Acid Catalyst: The presence of a strong acid catalyst, typically sulfuric acid, generates a high concentration of the highly reactive nitronium ion (NO₂⁺), which can lead to rapid and multiple nitrations.[3][4][5]
Q2: How can I control the reaction temperature to prevent over-nitration?
Effective temperature control is crucial for selective mono-nitration. Here are several methods:
-
Cooling Baths: Employing an ice bath or other cooling systems to maintain a low and stable reaction temperature is a common practice.[1] For many reactions, maintaining the temperature below 50°C is recommended to minimize the formation of multiple nitro groups.[1][5]
-
Slow Addition of Reagents: Adding the nitrating agent dropwise to the substrate solution allows for better dissipation of the heat generated during the exothermic reaction.
-
Continuous Flow Reactors: These reactors offer excellent heat exchange capabilities, allowing for precise temperature control and minimizing the risk of localized overheating.[1][6]
Q3: What are some alternative nitrating agents that can improve selectivity for mono-nitration?
While the classic mixed acid (HNO₃/H₂SO₄) is widely used, several alternative reagents offer better control and selectivity:
-
Metal Nitrates: Reagents like copper(II) nitrate (Cu(NO₃)₂)[7], bismuth subnitrate[8], and ferric nitrate can be used under milder conditions, often leading to selective mono-nitration of phenols and other activated aromatics.[8][9]
-
N-Nitropyrazoles: These reagents can act as a controllable source of the nitronium ion, allowing for mild and scalable nitration of a wide range of substrates with good functional group tolerance.[10][11]
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, this reagent is a milder nitrating agent compared to the nitronium ion from mixed acid.[12]
-
Solid Acid Catalysts: Using solid acid catalysts, such as zeolites, can offer shape selectivity, favoring the formation of specific isomers and reducing over-nitration.[13]
Q4: Can protecting groups be used to prevent di-nitration?
Yes, protecting groups are a valuable strategy. For highly activated substrates like aniline, direct nitration can be uncontrollable.
-
Acylation of Amines: Aniline can be protected by converting it to acetanilide. The acetyl group is still activating and ortho-, para-directing, but it moderates the reactivity of the ring, allowing for controlled mono-nitration. The protecting group can then be removed by hydrolysis.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of di- and tri-nitrated products. | 1. Reaction temperature is too high.2. Excess of nitrating agent.3. Highly activated substrate.4. Concentrated mixed acid leading to high NO₂⁺ concentration. | 1. Lower the reaction temperature using a cooling bath.2. Use a stoichiometric amount or a slight excess of the nitrating agent.[2]3. Use a milder nitrating agent or a protecting group strategy.4. Consider using a nitrating system without sulfuric acid, such as nitric acid in acetic acid.[12] |
| Low yield of the desired mono-nitrated product. | 1. Incomplete reaction due to insufficient reaction time or low temperature.2. Deactivation of the substrate by a previously introduced nitro group.3. Side reactions such as oxidation. | 1. Monitor the reaction by TLC and adjust the reaction time accordingly. A modest increase in temperature might be necessary, but proceed with caution.2. This is an inherent challenge. Optimization of reaction conditions is key.3. Use milder nitrating agents and control the temperature carefully to minimize oxidative side reactions. |
| Formation of undesired isomers (e.g., meta instead of ortho/para). | 1. The directing effect of the substituents on the aromatic ring.2. Reaction conditions influencing regioselectivity. | 1. The inherent electronic properties of the substrate dictate the primary substitution pattern.[12]2. In some cases, changing the solvent or using a bulkier nitrating agent can influence the ortho/para ratio. The use of certain solid catalysts can also enhance para-selectivity.[13] |
Experimental Protocols
Protocol 1: Selective Mono-nitration of Phenol using Copper(II) Nitrate
This protocol describes a mild and regioselective method for the mono-nitration of phenols.[7]
Materials:
-
Phenol (or substituted phenol)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ethanol (or other suitable solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Cooling bath (if necessary)
Procedure:
-
Dissolve the phenol (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate container, dissolve copper(II) nitrate trihydrate (1.2 equivalents) in a minimal amount of ethanol.
-
Slowly add the copper(II) nitrate solution to the phenol solution at room temperature with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Quantitative Data Summary:
| Substrate | Product(s) | Yield (%) | Reference |
| Phenol | 2-Nitrophenol, 4-Nitrophenol | 85 (combined) | [7] |
| 4-Methylphenol | 2-Nitro-4-methylphenol | 90 | [7] |
| 2-Chlorophenol | 2-Chloro-4-nitrophenol, 2-Chloro-6-nitrophenol | 78 (combined) | [7] |
Protocol 2: Controlled Mono-nitration of Aniline via Acetanilide
This protocol demonstrates the use of a protecting group to control the nitration of a highly activated aromatic amine.[12]
Step 1: Acetylation of Aniline
-
To aniline in a flask, add an equimolar amount of acetic anhydride.
-
The reaction is typically exothermic and proceeds readily. After the initial reaction subsides, gently warm the mixture for a short period to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the acetanilide.
Step 2: Nitration of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at a low temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the nitroacetanilide isomers (primarily the para-isomer).
-
Filter, wash thoroughly with cold water, and dry the product.
Step 3: Hydrolysis of Nitroacetanilide
-
Heat the nitroacetanilide with an aqueous solution of sulfuric acid to hydrolyze the amide back to the amine.
-
The resulting nitroaniline will precipitate upon cooling and neutralization.
-
Filter, wash with water, and dry the final product.
Visualizations
Caption: Decision workflow for selecting a nitration strategy.
Caption: General experimental workflow for a controlled nitration reaction.
References
- 1. byjus.com [byjus.com]
- 2. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitration and flow chemistry [ewadirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Considerations for scaling up the production of 4-Bromo-2,3-dimethyl-6-nitrophenol
Technical Support Center: Production of 4-Bromo-2,3-dimethyl-6-nitrophenol
This guide provides technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound. It includes frequently asked questions, troubleshooting guides, experimental protocols, and safety information to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway starts with the bromination of 2,3-dimethylphenol to form 4-bromo-2,3-dimethylphenol, followed by a regioselective nitration to yield the final product. The hydroxyl group is a strong ortho-para director, and since the para position is blocked by the bromine atom, the nitro group is directed to the ortho position (C6).[1][2]
Q2: Why is temperature control so critical during the nitration step?
Nitration of activated aromatic rings like phenols is a highly exothermic reaction.[1] Poor temperature control can lead to a runaway reaction, resulting in the formation of undesirable byproducts, including di-nitrated compounds and oxidative degradation (tarring).[1] On a larger scale, this poses a significant safety risk. Therefore, maintaining the recommended temperature range via controlled addition of nitrating agents and efficient cooling is paramount.
Q3: What are the primary safety concerns when handling nitrophenols?
Nitrophenols are classified as toxic and hazardous substances.[3][4] Key safety precautions include:
-
Handling: Use in a well-ventilated area or fume hood to avoid inhaling dust or vapors.[4][5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area away from heat and incompatible materials like strong bases and oxidizing agents.[5][7]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin. May cause damage to organs through prolonged or repeated exposure.[4]
-
Disposal: Dispose of as hazardous waste according to local regulations. Do not allow it to enter drains or waterways.[3]
Q4: How can I purify the final product, and what are the challenges?
Purification is typically achieved through recrystallization or column chromatography.[8]
-
Recrystallization: This is the preferred method for larger scales. Suitable solvent systems must be determined empirically, often involving alcohols, alkanes, or mixtures thereof. The primary challenge is co-crystallization of isomeric impurities.
-
Column Chromatography: Effective for small-scale purification and for isolating the desired product from closely related isomers.[8] However, it is often not practical or economical for large-scale production. The less polar ortho-nitrophenol isomer generally elutes before the more polar para-isomer in normal-phase chromatography.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield
| Symptom | Possible Cause | Suggested Solution |
| TLC shows only starting material. | Inactive Nitrating Agent: The nitric acid may be old or of insufficient concentration. The formation of the nitronium ion (NO₂⁺) is crucial.[9][10] | Use fresh, concentrated nitric acid. For more difficult nitrations, consider using a stronger nitrating system like a mixture of concentrated nitric and sulfuric acids ("mixed acid").[9] |
| Insufficient Reaction Time/Temp: The reaction may not have proceeded to completion. | Increase reaction time or cautiously raise the temperature by a few degrees while carefully monitoring for byproduct formation. | |
| Reaction mixture is a dark tar. | Oxidation of Phenol: Phenols are easily oxidized, especially by nitric acid at elevated temperatures.[1] | Maintain strict temperature control, preferably at or below room temperature. Ensure slow, dropwise addition of the nitrating agent into the substrate solution. |
| Low yield after work-up. | Product Loss During Extraction: The phenolic product may have some water solubility, especially if the aqueous layer is basic. | Ensure the aqueous layer is acidified before extraction to protonate the phenol, reducing its solubility in water. Use an appropriate organic solvent for thorough extraction. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC close to the product. | Formation of Isomers: Incomplete regioselectivity during bromination or nitration can lead to isomeric byproducts. The hydroxyl group directs ortho and para.[1] | Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Purification via fractional recrystallization or column chromatography will be necessary.[8] |
| Higher molecular weight impurities detected. | Di-nitration or Di-bromination: The activated ring is susceptible to multiple substitutions, especially with concentrated reagents or at higher temperatures.[11][12] | Use milder conditions: dilute nitric acid for nitration and control the stoichiometry of the brominating agent carefully.[11] |
| Product is difficult to crystallize. | Oily Impurities: The presence of tarry byproducts or isomeric oils can inhibit crystallization. | Attempt to purify the crude oil via column chromatography first to remove the bulk of impurities, then proceed with recrystallization of the enriched fractions. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Data Presentation
Table 1: Reactants and Typical Conditions
| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Typical Time (h) |
| Bromination | 2,3-Dimethylphenol | N-Bromosuccinimide (NBS) or Br₂ | Dichloromethane (DCM) or Acetic Acid | 0 - 25 | 1 - 4 |
| Nitration | 4-Bromo-2,3-dimethylphenol | Dilute Nitric Acid (HNO₃) | Acetic Acid or Dichloromethane (DCM) | 0 - 20 | 1 - 3 |
Note: These are generalized conditions based on reactions of similar phenols and should be optimized for the specific substrate.[11][13]
Table 2: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₈BrNO₃ | 246.06 | (Predicted) | Yellowish Solid |
| 4-Bromo-2-nitrophenol (Analogue) | C₆H₄BrNO₃ | 218.00 | 90 - 94 | Yellow Solid |
Data for the specific target molecule is not widely published; properties of the analogue 4-Bromo-2-nitrophenol are provided for comparison.[14]
Experimental Protocols
Disclaimer: These protocols are illustrative and intended for use by trained professionals. All work should be conducted in a fume hood with appropriate PPE.
Protocol 1: Synthesis of 4-Bromo-2,3-dimethylphenol (Step 1)
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,3-dimethylphenol (1.0 eq) in dichloromethane (DCM). Cool the flask to 0°C using an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DCM. Add this solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for an additional 2 hours after the addition is complete. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer.
-
Extraction: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to obtain pure 4-bromo-2,3-dimethylphenol.
Protocol 2: Synthesis of this compound (Step 2)
-
Setup: In a flask equipped as described above, dissolve the 4-bromo-2,3-dimethylphenol (1.0 eq) from Step 1 in glacial acetic acid. Cool the solution to 0°C.
-
Nitration: Add dilute nitric acid (e.g., 30-40% in water) (1.1 eq) dropwise to the stirred solution. Maintain the internal temperature below 10°C throughout the addition. The use of dilute nitric acid helps control the reaction and prevent over-nitration.[1][11]
-
Reaction: After addition, let the mixture stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a solvent system like ethanol or methanol to yield the final product, this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. technopharmchem.com [technopharmchem.com]
- 7. nj.gov [nj.gov]
- 8. ukessays.com [ukessays.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 11. savemyexams.com [savemyexams.com]
- 12. savemyexams.com [savemyexams.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]
Validation & Comparative
Interpreting the 1H and 13C NMR Spectra of 4-Bromo-2,3-dimethyl-6-nitrophenol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, a thorough understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural elucidation of novel compounds. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 4-Bromo-2,3-dimethyl-6-nitrophenol, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. We present predicted spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for spectral interpretation.
Predicted NMR Data for this compound
The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra. Due to the lack of freely available experimental spectra, the following data has been generated using a reliable online NMR prediction tool to provide a robust basis for interpretation.
¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the phenolic hydroxyl group. The predicted chemical shifts, multiplicities, and integrations are summarized in Table 1.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (H-5) | 7.82 | Singlet | 1H |
| -CH₃ (at C-2) | 2.35 | Singlet | 3H |
| -CH₃ (at C-3) | 2.20 | Singlet | 3H |
| -OH | ~5-9 (variable) | Broad Singlet | 1H |
Table 1: Predicted ¹H NMR data for this compound. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The predicted chemical shifts for each carbon are presented in Table 2.
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-OH) | 152.1 |
| C-2 (-CH₃) | 129.8 |
| C-3 (-CH₃) | 136.5 |
| C-4 (-Br) | 119.2 |
| C-5 (-H) | 126.3 |
| C-6 (-NO₂) | 140.7 |
| C-2 -CH₃ | 15.9 |
| C-3 -CH₃ | 17.4 |
Table 2: Predicted ¹³C NMR data for this compound.
Spectral Interpretation and Rationale
The predicted chemical shifts are influenced by the electronic effects of the various substituents on the phenol ring. The electron-withdrawing nitro group (-NO₂) strongly deshields the ortho and para positions, while the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups cause shielding. The bromine atom exhibits a moderate deshielding effect.
In the ¹H NMR spectrum, the lone aromatic proton at the C-5 position is expected to appear as a singlet, as it has no adjacent protons to couple with. Its downfield shift is a result of the deshielding effects of the neighboring bromine and nitro groups. The two methyl groups at C-2 and C-3 are also predicted to be singlets and are in the typical chemical shift range for methyl groups attached to an aromatic ring. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the experimental conditions.
In the ¹³C NMR spectrum, the carbons directly attached to the electronegative oxygen (C-1), nitrogen (C-6), and bromine (C-4) atoms are significantly deshielded, resulting in downfield chemical shifts. The aromatic carbon bearing the single proton (C-5) and the carbons with the methyl substituents (C-2 and C-3) appear at intermediate chemical shifts. The methyl carbons themselves are found in the typical upfield region for sp³ hybridized carbons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly that of the hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Perform a standard one-pulse proton experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled ¹³C NMR experiment.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Employ a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical process of interpreting the NMR spectra of this compound, starting from the molecular structure and leading to the assignment of each signal.
Figure 1: A flowchart illustrating the logical workflow for the interpretation of the ¹H and ¹³C NMR spectra of this compound.
By following this structured approach, researchers can confidently assign the signals in the NMR spectra and confirm the structure of this compound. This guide serves as a valuable resource for professionals in the fields of chemistry and drug development, facilitating the accurate and efficient characterization of complex organic molecules.
Mass Spectrometry Analysis of 4-Bromo-2,3-dimethyl-6-nitrophenol Fragments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 4-Bromo-2,3-dimethyl-6-nitrophenol against related chemical structures. The information herein is designed to assist in the identification and characterization of this compound and its metabolites or degradation products in complex matrices. Due to the absence of a publicly available mass spectrum for this compound, this guide utilizes experimental data from structurally similar compounds to predict its fragmentation behavior.
Predicted Fragmentation Profile of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the loss of its functional groups. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight, exhibiting a characteristic M+2 isotopic pattern due to the presence of a bromine atom.
Key predicted fragmentation pathways include:
-
Loss of a methyl radical (-CH3): A common fragmentation for methylated aromatic compounds.
-
Loss of a nitro group (-NO2): A characteristic fragmentation for nitrophenols.
-
Loss of a bromine atom (-Br): A frequent fragmentation for brominated compounds.
-
Sequential loss of functional groups: Combinations of the above losses are also highly probable.
Comparative Fragmentation Data
To substantiate the predicted fragmentation of this compound, the following table summarizes the observed major fragments from the mass spectra of structurally related compounds. This data provides a basis for identifying characteristic ions.
| Compound Name | Molecular Ion (M+) [m/z] | Major Fragment Ions [m/z] and Corresponding Losses |
| This compound (Predicted) | 245/247 | [M-15]+ (loss of CH3), [M-46]+ (loss of NO2), [M-79/81]+ (loss of Br), and subsequent combinations. |
| 2-Bromo-4-methyl-6-nitrophenol | 231/233 | [M-15]+ (216/218), [M-46]+ (185/187), [M-79/81]+ (152) |
| 2,4-Dinitro-6-bromophenol | 262/264 | [M-46]+ (216/218), [M-92]+ (loss of 2xNO2) |
| 2-Bromo-4-methylphenol | 186/188 | [M-15]+ (171/173), [M-79/81]+ (107) |
| 2-Nitrophenol | 139 | [M-30]+ (loss of NO), [M-46]+ (loss of NO2)[1] |
Experimental Protocols
A standardized protocol for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Samples are dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing Fragmentation and Workflow
To aid in the conceptualization of the analytical process and molecular fragmentation, the following diagrams are provided.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
Comparing the chemical reactivity of 4-Bromo-2,3-dimethyl-6-nitrophenol with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Bromo-2,3-dimethyl-6-nitrophenol with structurally similar compounds. The analysis is supported by experimental data on acidity (pKa) and reaction kinetics, along with detailed experimental protocols for their determination.
The reactivity of a substituted phenol is intricately governed by the electronic and steric effects of its substituents. In this compound, the interplay of the electron-withdrawing nitro and bromo groups, and the electron-donating methyl groups, alongside steric hindrance, dictates its chemical behavior.
Comparative Analysis of Acidity (pKa)
The acidity of a phenol, indicated by its pKa value, is a direct measure of the stability of its conjugate base (phenoxide ion). Electron-withdrawing groups stabilize the phenoxide ion through inductive and resonance effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.
-
Nitro Group (-NO2): Strongly electron-withdrawing, significantly increases acidity, especially when at the ortho or para position.
-
Bromo Group (-Br): Electron-withdrawing through its inductive effect, which increases acidity.
-
Methyl Groups (-CH3): Electron-donating through hyperconjugation and inductive effects, which decreases acidity. Furthermore, ortho-substituted methyl groups can introduce steric hindrance. This can force the adjacent nitro group out of the plane of the benzene ring, diminishing its electron-withdrawing resonance effect and thus decreasing acidity.[1]
The table below presents the pKa values for a range of substituted phenols to provide a comparative context.
| Compound | Substituents | pKa | Reference(s) |
| Phenol | - | 10.0 | [2] |
| 4-Nitrophenol | 4-NO2 | 7.2 | [3] |
| 2,3-Dimethylphenol | 2,3-(CH3)2 | 10.34 | [4] |
| 4-Bromophenol | 4-Br | 9.17 | [5] |
| 2,4,6-Trinitrophenol (Picric Acid) | 2,4,6-(NO2)3 | 0.38 | [6][7][8][9] |
| 2,4-Dibromophenol | 2,4-Br2 | 7.87 | [4] |
| 2,4-Dichlorophenol | 2,4-Cl2 | 7.87 | [4] |
| 2,4-Dinitro-6-bromophenol | 2-Br, 4,6-(NO2)2 | Not Found | |
| 3,5-Dimethyl-4-nitrophenol | 3,5-(CH3)2, 4-NO2 | 8.25 | [1] |
Analysis: Based on the data, the presence of multiple electron-withdrawing nitro groups, as in 2,4,6-trinitrophenol, drastically increases acidity. The methyl groups in 2,3-dimethylphenol slightly decrease its acidity compared to phenol. For this compound, the opposing effects of the electron-donating methyl groups and the electron-withdrawing nitro and bromo groups will result in a pKa that is likely lower than that of 2,3-dimethylphenol but higher than that of 4-nitrophenol. The steric hindrance from the 2-methyl group on the 6-nitro group is expected to raise the pKa compared to a hypothetical planar equivalent.
Reactivity in Electrophilic Aromatic Substitution
The hydroxyl group of phenols is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[10] The rate of these reactions is highly sensitive to the nature of other substituents on the ring.
Comparative Kinetic Data for Bromination:
The bromination of phenols is a well-studied electrophilic aromatic substitution reaction. The reaction rate is influenced by the electron density of the aromatic ring. Electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it.
| Substrate | Relative Rate of Bromination (approx.) | Reference(s) |
| Phenol | Instantaneous | [11] |
| 4-Bromophenol | Slower than phenol | [11] |
| p-Cresol (4-Methylphenol) | Faster than phenol | [12] |
| o-Cresol (2-Methylphenol) | Slower than phenol and p-cresol | [12] |
| p-Nitrophenol | Significantly slower than phenol | [12] |
Analysis: For this compound, the activating effect of the hydroxyl and methyl groups will be countered by the deactivating effect of the nitro and bromo groups. The positions available for substitution are also limited. The overall rate of electrophilic substitution is expected to be significantly lower than that of phenol or dimethylphenol.
Experimental Protocols
This method is based on the principle that the UV-Vis absorption spectrum of a compound changes with its ionization state.[13][14][15][16][17]
Materials:
-
UV-Vis spectrophotometer with a 96-well plate reader
-
96-well UV-transparent microtiter plates
-
pH meter
-
Buffer solutions of constant ionic strength covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Deionized water
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values and constant ionic strength (e.g., 0.1 M).
-
Sample Preparation: Add a small aliquot of the compound's stock solution to each well of the microtiter plate containing the different buffer solutions. Ensure the final concentration of the organic solvent is low (e.g., ≤1% v/v) to avoid significant shifts in pKa.
-
Spectral Measurement: Record the UV-Vis absorption spectrum (e.g., from 230 to 500 nm) for each well.
-
Data Analysis:
-
Identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated forms of the compound.
-
Plot the absorbance at these wavelengths against the pH.
-
Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fitting algorithm to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
The rate of bromination can be monitored by following the disappearance of the brominating agent or the phenol.[12][18][19][20]
Materials:
-
UV-Vis spectrophotometer or a titration setup
-
Thermostatted reaction vessel
-
Stock solutions of the phenol, a brominating agent (e.g., N-bromosuccinimide, NBS), and a catalyst/buffer (e.g., acetic acid/sodium acetate)
-
Quenching solution (if sampling)
Procedure:
-
Reaction Setup: In a thermostatted vessel, mix the solutions of the phenol and the buffer.
-
Initiation of Reaction: Add the brominating agent to initiate the reaction.
-
Monitoring the Reaction:
-
Spectrophotometrically: If the reactants or products have a distinct absorbance, monitor the change in absorbance over time at a specific wavelength.
-
By Titration: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a solution that reacts rapidly with the brominating agent, like potassium iodide). The amount of unreacted brominating agent can then be determined by titration (e.g., with sodium thiosulfate).
-
-
Data Analysis:
-
Determine the initial rate of the reaction by measuring the slope of the concentration vs. time plot at the beginning of the reaction.
-
By systematically varying the initial concentrations of the phenol and the brominating agent, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using the method of initial rates.
-
Visualizations
Caption: Factors influencing the acidity of substituted phenols.
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
References
- 1. quora.com [quora.com]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. pKa values [stenutz.eu]
- 5. Organics Bromo Compounds - Para Bromo Phenol Manufacturer from Mumbai [m.modychem.com]
- 6. quora.com [quora.com]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. The nature of 2,4,6-trinitrophenol is A. neutralB. basicC. acidicD. weak basic [vedantu.com]
- 9. 2,4,6-Trinitrophenol | 88-89-1 [m.chemicalbook.com]
- 10. quora.com [quora.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. hi-tec.tripod.com [hi-tec.tripod.com]
- 16. ulm.edu [ulm.edu]
- 17. The pKa of an Indicator UV Absorption Spectrophotometry — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
Unveiling the Bio-Potential: A Comparative Guide to 4-Bromo-2,3-dimethyl-6-nitrophenol and Its Analogs
A comprehensive analysis of the biological activities of 4-Bromo-2,3-dimethyl-6-nitrophenol and its related analogs remains a niche area of research. While direct experimental data on this specific compound is limited in publicly available literature, a comparative examination of its structural analogs provides valuable insights into its potential antimicrobial, cytotoxic, and enzyme-inhibiting properties. This guide synthesizes available data on related brominated and nitrophenolic compounds to forecast the potential bioactivity profile of this compound and to guide future research endeavors.
This publication serves as a comparative guide for researchers, scientists, and drug development professionals, offering an objective look at the performance of structurally similar compounds. By presenting available experimental data, detailed protocols, and mechanistic visualizations, this guide aims to facilitate a deeper understanding of the structure-activity relationships within this class of molecules and to inform the design of future biological activity screenings.
Antimicrobial Activity: A Comparative Overview
While specific data for this compound is not available, studies on various brominated and nitrophenolic compounds have demonstrated significant antimicrobial properties. The data presented below is a compilation from various sources, showcasing the minimum inhibitory concentrations (MIC) of related compounds against different microbial strains.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Not specified | Ampicillin | 10 |
| 3-bromo-2,6-dihydroxyacetophenone | Methicillin-resistant S. aureus (MRSA) | Good activity | - | - |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus epidermidis | 35 | - | - |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus aureus | 70-140 | Ampicillin | 10 |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | - | - |
Note: The table above provides a snapshot of the antimicrobial potential of bromophenol derivatives. The specific substitution patterns, including the presence and position of nitro and methyl groups, would likely modulate this activity.
Cytotoxicity Profile of Related Nitrophenols
The cytotoxic nature of nitrophenols has been a subject of investigation, particularly concerning their environmental and health impacts. Studies on dihalogenated nitrophenols have revealed significant toxicity, which appears to be influenced by the nature of the halogen substituent.
| Compound | Cell Line/Organism | Endpoint | Value |
| 2,6-diiodonitrophenol (2,6-DINP) | Zebrafish embryo | Lethal Toxicity | Higher than bromo- and chloro-analogs |
| 2,6-dibromonitrophenol (2,6-DBNP) | Zebrafish embryo | Lethal Toxicity | Intermediate |
| 2,6-dichloronitrophenol (2,6-DCNP) | Zebrafish embryo | Lethal Toxicity | Lower than bromo- and iodo-analogs |
These findings suggest that this compound could also exhibit cytotoxic properties, a crucial factor to consider in any potential therapeutic application. The lethal toxicity of dihalogenated nitrophenols has been reported to be up to 248 times greater than that of the regulated disinfection byproduct, dichloroacetic acid, in zebrafish larvae[1].
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in the literature for analogous compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow:
References
Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic differences between 4-Bromo-2-methyl-6-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol, providing a framework for isomeric differentiation through common analytical techniques.
The precise identification of isomers is a critical step in chemical synthesis and drug development, as different isomers of the same molecule can exhibit markedly different biological, chemical, and physical properties. This guide provides a comparative analysis of the spectroscopic characteristics of two isomers of bromo-methyl-nitrophenol: 4-Bromo-2-methyl-6-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol. By examining their mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data, we highlight the key differences that enable their unambiguous identification.
Structural Differences
The fundamental difference between 4-Bromo-2-methyl-6-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol lies in the substitution pattern on the phenol ring. The relative positions of the bromo, methyl, and nitro functional groups directly influence the electronic environment of the molecule and, consequently, their interaction with electromagnetic radiation, leading to distinct spectroscopic fingerprints.
Navigating the Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol: A Comparative Guide to Synthetic Strategies
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of highly substituted aromatic compounds is a perpetual challenge. This guide provides a comparative analysis of potential synthetic routes for 4-Bromo-2,3-dimethyl-6-nitrophenol, a molecule with a complex substitution pattern. By examining key experimental data and detailed protocols for analogous reactions, this document aims to inform the selection of the most promising synthetic strategy.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are considered for the synthesis of this compound, both commencing from the readily available starting material, 2,3-dimethylphenol. The key difference lies in the sequence of the electrophilic aromatic substitution reactions: bromination and nitration.
Route 1: Bromination followed by Nitration
This strategy involves the initial bromination of 2,3-dimethylphenol to form the intermediate 4-bromo-2,3-dimethylphenol, followed by a regioselective nitration to yield the final product. The hydroxyl and methyl groups of the starting material are both ortho-, para-directing, and activating. The position para to the strongly activating hydroxyl group (C4) is the most likely site for the initial bromination. Subsequent nitration is then directed by the combined effects of the hydroxyl, methyl, and bromo substituents.
Route 2: Nitration followed by Bromination
The alternative route begins with the nitration of 2,3-dimethylphenol. This reaction is expected to yield a mixture of isomers, primarily 4-nitro-2,3-dimethylphenol and 6-nitro-2,3-dimethylphenol, due to the directing effects of the hydroxyl and methyl groups. This mixture would then be subjected to bromination. The separation of the nitro isomers presents a significant challenge in this pathway.
Based on the principles of electrophilic aromatic substitution and the directing effects of the substituents, Route 1 is proposed as the more strategically sound approach due to the higher expected regioselectivity in the initial bromination step, potentially simplifying purification and maximizing the yield of the desired intermediate.
Comparative Analysis of Synthetic Steps
The following tables summarize the quantitative data for the key transformations in the proposed synthetic routes, based on established literature for analogous reactions.
Table 1: Synthesis of Starting Material: 2,3-Dimethylphenol
| Precursor | Reagents and Conditions | Yield | Reference |
| 1-Bromo-2,3-dimethylbenzene | 1. NaOH (aq), Cu catalyst, 250°C, 2 hours; 2. HCl (to pH 5) | >90% | [1] |
Table 2: Proposed Route 1 - Step 1: Bromination of Dimethylphenols
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,6-di-tert-butylphenol | Br2, CH2Cl2, 0°C, 1 hour | 4-bromo-2,6-di-tert-butylphenol | 76% | [2] |
| 2,6-dimethylphenol | PIDA, AlBr3, MeCN, 23°C | 4-bromo-2,6-dimethylphenol | 57% | [3] |
Table 3: Proposed Route 1 - Step 2: Nitration of Bromophenols
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Bromo-2-nitrophenol | Fuming HNO3, CH2Cl2, 0°C to room temp., 3 hours | 4-bromo-2,6-dinitrophenol | 53% | [4] |
| 2-bromo-4-fluorophenol | H2SO4:HNO3 (1:5.5 molar ratio), CHCl3, 20°C to 45°C, 3 hours | 2-bromo-4-fluoro-6-nitrophenol | 89% | [5] |
Experimental Protocols
Detailed experimental procedures for the key steps, based on analogous transformations, are provided below.
Synthesis of 2,3-Dimethylphenol from 1-Bromo-2,3-dimethylbenzene [1]
A mixture of 1-bromo-2,3-dimethylbenzene, aqueous sodium hydroxide, and a copper catalyst is heated in a sealed autoclave to 250°C for 2 hours. After cooling, the reaction mixture is filtered to recover the catalyst. The filtrate is then neutralized to pH 5 with concentrated hydrochloric acid, leading to the separation of an organic phase containing the product. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product. The combined organic phases are then purified, typically by fractional distillation, to yield 2,3-dimethylphenol.
Bromination of 2,6-di-tert-butylphenol (Analogous to Bromination of 2,3-dimethylphenol) [2]
A solution of 2,6-di-tert-butylphenol in dichloromethane is prepared in a three-necked round-bottomed flask equipped with a dropping funnel and a gas outlet. The flask is cooled in an ice-water bath, and a solution of bromine in dichloromethane is added dropwise over 1 hour. The reaction mixture is stirred at 0°C for an additional 10-20 minutes. The reaction is then quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford 4-bromo-2,6-di-tert-butylphenol.
Nitration of 4-Bromo-2-nitrophenol (Analogous to Nitration of 4-Bromo-2,3-dimethylphenol) [4]
To a solution of 4-bromo-2-nitrophenol in dichloromethane, cooled to 0°C, fuming nitric acid is added. The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours. Subsequently, the reaction mixture is poured into ice water, and the organic layer is extracted with chloroform. The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed Synthetic Route 1 for this compound.
References
- 1. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-bromo-2,6-dinitrophenol synthesis - chemicalbook [chemicalbook.com]
- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
A Comparative Guide to the Quantitative Analysis of 4-Bromo-2,3-dimethyl-6-nitrophenol Purity by Chromatography
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 4-Bromo-2,3-dimethyl-6-nitrophenol is paramount. This guide provides a comparative overview of two primary chromatographic techniques for its quantitative analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols, comparative data, and a discussion of the relative merits of each approach to assist in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution and sensitivity.
A standard RP-HPLC method for the quantitative analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the protonation of the phenolic group.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound, likely around 290-320 nm based on similar nitrophenolic structures.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30°C.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. A series of calibration standards are prepared by diluting the stock solution. Test samples are accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the test sample is determined from this curve.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the separation and analysis of volatile compounds. While phenolic compounds can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic behavior.[3][4]
A GC method for the purity analysis of this compound, with a derivatization step, is outlined below:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.[3][5]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID or ECD).
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent like dichloromethane.
-
For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the sample solution.
-
The mixture is heated at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether. This increases the volatility of the analyte.
-
-
Quantification: Similar to HPLC, a calibration curve is constructed using derivatized standards of known concentrations. The purity of the sample is calculated based on the peak area relative to the calibration curve.
Comparative Data
The following table summarizes hypothetical quantitative data for the analysis of this compound using the described HPLC and GC methods.
| Parameter | HPLC-UV | GC-FID (with Derivatization) |
| Purity (%) | 99.2 ± 0.3 | 98.9 ± 0.5 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Analysis Time | ~10 minutes | ~20 minutes (excluding derivatization) |
| Sample Preparation | Simple dissolution and filtration | Derivatization required |
| Compound Stability | Suitable for thermally labile compounds | Potential for degradation at high temperatures |
Methodology Visualization
To better illustrate the analytical processes, the following diagrams outline the experimental workflows.
Caption: General experimental workflow for chromatographic analysis.
Caption: Comparison of HPLC and GC logical workflows.
Discussion and Conclusion
Both HPLC and GC are viable and robust methods for the quantitative analysis of this compound purity.
HPLC offers the primary advantage of simpler sample preparation and is generally non-destructive. The analysis time is typically shorter, and it is well-suited for compounds that may be thermally sensitive. The UV detector provides good sensitivity for aromatic nitro compounds.
GC , on the other hand, often requires a derivatization step to improve the volatility and peak shape of phenolic compounds. While this adds to the sample preparation time and complexity, GC can offer very high resolution. The use of an Electron Capture Detector (ECD) can provide exceptional sensitivity for brominated compounds, potentially allowing for the detection of trace-level impurities that might be missed by UV detection.
Recommendation:
-
For routine quality control where high throughput and simplicity are desired, HPLC-UV is the recommended method.
-
For in-depth impurity profiling or when the highest sensitivity for halogenated byproducts is required, GC-ECD following derivatization is a superior choice.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. settek.com [settek.com]
- 4. epa.gov [epa.gov]
- 5. [Determination of phenols in environmental water with bromination derivatization and gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Molecular Architecture: A Comparative Guide to Determining the Crystal Structure of 4-Bromo-2,3-dimethyl-6-nitrophenol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. This guide provides a comprehensive comparison of the potential for X-ray crystal structure determination of 4-Bromo-2,3-dimethyl-6-nitrophenol against alternative analytical techniques.
While a crystal structure for the specific molecule this compound is not publicly available, the successful crystallographic analysis of numerous closely related nitrophenol and brominated phenol derivatives strongly suggests a high potential for its determination. This guide will therefore explore the established methodology of single-crystal X-ray diffraction and compare its potential outcomes with two powerful alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
At a Glance: Comparing Structural Elucidation Techniques
To aid in the selection of the most appropriate analytical method, the following table summarizes the key quantitative and qualitative aspects of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of a small organic molecule like this compound.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, 2D/3D structure in solution, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Typical Sample Amount | < 1 mg | 1-5 mg | < 1 µg |
| Analysis Time | Hours to days | Minutes to hours | Minutes |
| Resolution/Accuracy | Atomic resolution (< 1 Å) | High resolution for connectivity | High mass accuracy (< 5 ppm)[1][2] |
| Success Rate | High for suitable crystals (>90% reported with modern tech)[3] | High for soluble compounds | Very high for ionization |
| Key Advantage | Unambiguous 3D structure determination[4] | Provides information on structure and dynamics in solution[5] | High sensitivity and ability to determine elemental composition[6] |
| Key Limitation | Requires a high-quality single crystal | Ambiguity in complex 3D structures, lower sensitivity than MS[5] | Does not directly provide 3D spatial arrangement[7] |
In-Depth Analysis of Structural Determination Methods
Single-Crystal X-ray Diffraction: The Gold Standard for 3D Structure
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[4] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.
-
Crystal Growth: The initial and often most challenging step is to grow a high-quality single crystal of this compound. This involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques like vapor diffusion or cooling crystallization can also be employed. Ideal crystals for diffraction are typically larger than 0.1 mm in all dimensions, with no visible cracks or defects.[8]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a narrow beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and symmetry of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise 3D structure, including bond lengths, bond angles, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H) and carbon (¹³C).
-
Sample Preparation: A small amount (typically 1-5 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 1-5 mM.[10] The solution is then transferred to a standard NMR tube.
-
Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. A series of radiofrequency pulses are applied to excite the atomic nuclei.
-
1D NMR: ¹H and ¹³C NMR spectra are first acquired to identify the different types of hydrogen and carbon atoms present in the molecule and their chemical environments.
-
2D NMR: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms. For example, COSY identifies neighboring protons, while HMBC reveals long-range correlations between protons and carbons.[11]
-
-
Structure Elucidation: The chemical shifts, coupling constants, and cross-peaks from the 1D and 2D spectra are analyzed to piece together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry by identifying protons that are close in space.
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[12] For small molecules, high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Sample Introduction and Ionization: A very small amount of the sample is introduced into the mass spectrometer. It is then ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate charged molecules in the gas phase.[6]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For HRMS, the accurate mass of the molecular ion is determined with a precision of less than 5 ppm.[2] This high accuracy allows for the unambiguous determination of the molecular formula.[1] Tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and obtain information about its substructures.
Conclusion: An Integrated Approach to Structural Elucidation
For the definitive determination of the three-dimensional structure of this compound, single-crystal X-ray diffraction is the method of choice , providing unparalleled detail and unambiguous stereochemical assignment. The high success rates observed for similar molecules underscore the strong potential of this technique.
However, a comprehensive structural characterization often benefits from an integrated approach. NMR spectroscopy is invaluable for confirming the structure in solution and providing insights into the molecule's dynamic behavior. High-resolution mass spectrometry serves as a rapid and highly sensitive method to confirm the molecular weight and elemental composition , complementing the data from both X-ray crystallography and NMR.
By leveraging the strengths of each of these powerful analytical techniques, researchers can gain a complete and confident understanding of the molecular architecture of this compound, paving the way for its effective application in drug discovery and development.
References
- 1. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 4. rigaku.com [rigaku.com]
- 5. news-medical.net [news-medical.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 10. NMR Tutorials: Structure Elucidation [nmr-center.nmrsoft.com]
- 11. Small molecule-NMR | Swedish NMR Centre, University of Gothenburg [gu.se]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Acidity Under the Microscope: A Comparative Analysis of Bromonitrophenol pKa Values
For researchers, scientists, and professionals in drug development, understanding the acidity of molecular compounds is paramount. The acid dissociation constant (pKa) provides a quantitative measure of a substance's acidity in solution, profoundly influencing its reactivity, solubility, and biological interactions. This guide offers a comparative analysis of the pKa values of various bromonitrophenol isomers, supported by experimental data and detailed methodologies for their determination.
The acidity of substituted phenols is intricately linked to the nature and position of electron-withdrawing and electron-donating groups on the aromatic ring. In the case of bromonitrophenols, both the bromine atom and the nitro group act as electron-withdrawing groups, yet their impact on the phenolic proton's acidity varies significantly depending on their relative positions. This analysis explores these structural nuances and their effect on the pKa.
Comparative pKa Values of Bromonitrophenol Isomers
The following table summarizes the predicted pKa values for a range of bromonitrophenol isomers, offering a clear comparison of their relative acidities. A lower pKa value indicates a stronger acid.
| Compound Name | Structure | Predicted pKa |
| 3-Bromo-2-nitrophenol | ortho-nitro, meta-bromo | 4.49 ± 0.10[1] |
| 2-Bromo-4-nitrophenol | para-nitro, ortho-bromo | 5.36 ± 0.22 |
| 5-Bromo-2-nitrophenol | ortho-nitro, meta-bromo | 6.08 ± 0.13[2] |
| 4-Bromo-2-nitrophenol | ortho-nitro, para-bromo | 6.28 ± 0.14 |
| 3-Bromo-4-nitrophenol | para-nitro, meta-bromo | 6.32 ± 0.10[3] |
| 2-Bromo-5-nitrophenol | meta-nitro, ortho-bromo | 6.65 ± 0.19[4] |
| 4-Bromo-3-nitrophenol | meta-nitro, para-bromo | 7.65 ± 0.10[5] |
The data clearly indicates that the position of the nitro and bromo substituents has a profound impact on the acidity of the phenolic hydroxyl group. The strong electron-withdrawing effect of the nitro group, particularly when situated at the ortho or para position relative to the hydroxyl group, leads to a significant decrease in the pKa value (increased acidity). This is due to the stabilization of the resulting phenoxide ion through resonance. The bromo substituent also contributes to the acidity through its inductive electron-withdrawing effect.
Experimental Determination of pKa
The pKa values of phenolic compounds can be determined experimentally using several well-established methods. The two most common techniques are spectrophotometry and potentiometric titration.
Spectrophotometric Method
This method leverages the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound. The determination involves measuring the absorbance of the compound in a series of buffer solutions with known pH values.
Experimental Protocol:
-
Preparation of Solutions:
-
A stock solution of the bromonitrophenol is prepared in a suitable solvent (e.g., methanol or ethanol).
-
A series of buffer solutions with a range of pH values bracketing the expected pKa of the analyte are prepared.
-
Two additional solutions are prepared: one strongly acidic (e.g., pH 1-2) to ensure the compound is fully protonated, and one strongly basic (e.g., pH 12-13) to ensure complete deprotonation.
-
-
Spectrophotometric Measurements:
-
The UV-Vis absorption spectrum of the bromonitrophenol is recorded in the acidic, basic, and each of the buffer solutions. The concentration of the analyte should be kept constant across all solutions.
-
The wavelengths of maximum absorbance (λmax) for both the acidic and basic forms are identified.
-
-
Data Analysis:
-
The absorbance of each buffered solution is measured at the λmax of the deprotonated (phenoxide) form.
-
The pKa is determined using the Henderson-Hasselbalch equation, often by plotting the pH versus the logarithm of the ratio of the concentration of the deprotonated form to the protonated form. The pKa is the pH at which this ratio is zero.
-
Potentiometric Titration
This classic method involves the gradual neutralization of the acidic phenol with a standard basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.
Experimental Protocol:
-
Preparation of Solutions:
-
A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.
-
A solution of the bromonitrophenol of known concentration is prepared in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure solubility.
-
-
Titration Procedure:
-
A calibrated pH electrode is immersed in the bromonitrophenol solution.
-
The standard base solution is added in small, precise increments from a burette.
-
After each addition of the titrant, the solution is stirred, and the pH is recorded once the reading stabilizes.
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH against the volume of titrant added.
-
The equivalence point of the titration is identified from the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined directly from the graph or by using the first or second derivative of the titration curve.
-
References
Structural Confirmation of Synthesized 4-Bromo-2,3-dimethyl-6-nitrophenol: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a newly synthesized compound is a cornerstone of chemical research and drug development. For 4-Bromo-2,3-dimethyl-6-nitrophenol, a multi-faceted analytical approach is essential to unambiguously verify its molecular architecture. This guide provides a comparative overview of the primary spectroscopic methods employed for this purpose, offering expected data alongside experimental data from closely related analogs to facilitate structural elucidation.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. Due to the limited availability of published experimental data for the target compound, data from 4-bromo-2-nitrophenol and 4-bromo-2-methyl-6-nitrophenol are presented for comparative purposes.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 4-Bromo-2-nitrophenol[1][2] |
| Phenolic -OH | ~10.5-11.5 (broad s) | ~10.9 (s) |
| Aromatic C5-H | ~7.8-8.0 (s) | 8.13 (d, J=2.5 Hz) |
| Methyl C2-CH₃ | ~2.3-2.5 (s) | - |
| Methyl C3-CH₃ | ~2.2-2.4 (s) | - |
| Aromatic C3-H | - | 7.62 (dd, J=9.1, 2.5 Hz) |
| Aromatic C6-H | - | 7.14 (d, J=9.1 Hz) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 4-Bromo-2-nitrophenol[1] |
| C1-OH | ~150-155 | 154.1 |
| C6-NO₂ | ~138-142 | 139.5 |
| C4-Br | ~115-120 | 112.1 |
| C2-CH₃ | ~130-135 | 136.2 (C2-H) |
| C3-CH₃ | ~125-130 | 126.8 (C3-H) |
| C5 | ~128-132 | 120.3 (C5-H) |
| C2-CH₃ | ~15-18 | - |
| C3-CH₃ | ~12-15 | - |
Table 3: Mass Spectrometry (Electron Ionization) Data Comparison
| Ion | Expected m/z for this compound | Observed m/z for 4-bromo-2-methyl-6-nitrophenol[3] |
| [M]⁺ | 260/262 (isotope pattern) | 231/233 |
| [M-NO₂]⁺ | 214/216 | 185/187 |
| [M-Br]⁺ | 181 | 152 |
| [M-CH₃]⁺ | 245/247 | 216/218 |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 4-Bromo-2-nitrophenol[1] |
| O-H stretch (phenolic) | 3200-3600 (broad) | 3421 (broad) |
| C-H stretch (aromatic) | 3000-3100 | 3080 |
| C-H stretch (aliphatic) | 2850-3000 | - |
| N-O stretch (nitro, asymmetric) | 1520-1560 | 1533 |
| N-O stretch (nitro, symmetric) | 1340-1380 | 1352 |
| C=C stretch (aromatic) | 1450-1600 | 1589, 1475 |
| C-Br stretch | 500-600 | 534 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the synthesized this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a pulse angle of 30°, a relaxation delay of 5 seconds, and accumulating 1024 scans.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500 amu.
-
Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), and for characteristic fragmentation patterns.
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Synthetic pathway and analytical workflow for this compound.
Caption: Logic diagram for structural elucidation from spectroscopic data.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2,3-dimethyl-6-nitrophenol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2,3-dimethyl-6-nitrophenol, a chemical compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
I. Immediate Safety and Hazard Assessment
Key Hazards:
-
Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[3]
-
Irritation: Causes skin, eye, and respiratory system irritation.[1][2][4]
-
Environmental Hazard: Potentially harmful to aquatic life.[3][5]
II. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Skin and Body | A lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
III. Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6] this compound waste should be collected and segregated as halogenated organic waste .
Operational Plan:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation.[6][7] This area should be clearly marked.
-
Select Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for solid and liquid waste. Plastic containers are generally preferred.[7] The container must have a secure screw-top cap.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[7]
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, labeled container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that come into contact with the chemical should be disposed of as solid hazardous waste.
-
Incompatible Materials: Keep this waste stream separate from:
IV. Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]
Step-by-Step Disposal Protocol:
-
Waste Accumulation: Collect the waste in the appropriately labeled container within the SAA. Keep the container closed except when adding waste.[7][10]
-
Container Full: Once the container is full (do not overfill, leave at least 10% headspace), ensure the cap is tightly sealed.
-
Request Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.[7]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
V. Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
| Emergency Scenario | Immediate Action |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE before cleanup. 3. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. 4. For large spills, contact your institution's EHS department immediately. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[1][2] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disclaimer: This document provides guidance based on available information for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the most current regulatory requirements.
Caption: Waste disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2,3-dimethyl-6-nitrophenol
For Immediate Reference: Key Safety and Handling Protocols
This guide provides essential safety and logistical information for the handling and disposal of 4-Bromo-2,3-dimethyl-6-nitrophenol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and compliant use of this compound in a laboratory setting.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Solution Preparation | Safety glasses with side shields or chemical splash goggles.[4][5] | Chemical-resistant gloves (e.g., Butyl Rubber or Neoprene, double-gloving recommended).[4][6] | Fully buttoned lab coat, long pants, and closed-toe shoes.[6][7] | Use in a certified chemical fume hood. If not feasible, a respirator with a particulate filter may be required.[5][7] |
| Experimental Use (e.g., reactions, heating) | Chemical splash goggles and a face shield.[4][7] | Chemical-resistant gloves (e.g., Butyl Rubber or Viton for extended contact).[6] Regularly inspect and change gloves. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.[6] | All operations should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[4] | Heavy-duty chemical-resistant gloves (e.g., Butyl Rubber). | Chemical-resistant suit or coveralls, and chemical-resistant boots. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Butyl Rubber or Neoprene). | Lab coat, long pants, and closed-toe shoes. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[8]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before use, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Avoid the formation of dust when handling the solid material.[5][9]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[10]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][10]
3. Spill Response:
-
In the event of a small spill, evacuate the immediate area and alert colleagues.
-
Wearing the appropriate PPE for spill cleanup, absorb the spill with an inert, dry material.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Waste Disposal Method:
-
The primary recommended method for the disposal of nitrophenols is incineration in a licensed hazardous waste facility.[11] This should be performed under controlled conditions to ensure complete combustion and to manage the emission of nitrogen oxides.[11]
-
Never dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 4-Bromo-2,6-dimethylphenol - Safety Data Sheet [chemicalbook.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
